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Copper--gold (3/4)

Cat. No.: B12585857
CAS No.: 380475-12-7
M. Wt: 1957.0 g/mol
InChI Key: XOJGVPQQRNEREU-UHFFFAOYSA-N
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Description

Contextualization of Intermetallic Systems in Advanced Materials Science

Intermetallic compounds (IMCs) are a distinct class of materials formed from two or more metallic elements, characterized by ordered crystal structures and fixed stoichiometric ratios. materialsproject.org Unlike random alloys where constituent atoms are distributed disorderly, IMCs feature a periodic arrangement of different types of metal atoms. materialsproject.org This ordered atomic arrangement gives rise to unique electronic and geometric properties that are not found in the constituent metals. materialsproject.org Consequently, intermetallics have garnered significant attention in materials science for their desirable characteristics, which include high hardness, excellent wear and corrosion resistance, and specific catalytic activities. materialsproject.orguct.ac.zatandfonline.com Their well-defined structures also make them ideal model systems for fundamental research, particularly in understanding catalytic mechanisms at an atomic level. materialsproject.org The diverse properties of IMCs have led to their application in various high-technology fields, including as high-temperature structural materials, catalysts, and components in microelectronics. uct.ac.zamaterialsproject.org

Significance of Stoichiometric Ordered Structures in Binary Metallic Compounds

The transition from a disordered state to an ordered one can lead to significant changes in characteristics such as electrical resistivity, hardness, elastic modulus, and shear strength. tandfonline.com The formation of these ordered structures is a thermodynamically driven process aimed at lowering the total energy of the system. This ordering can result in unique electronic structures and behaviors that are absent in both the pure constituent metals and their corresponding disordered alloys. materialsproject.org

Overview of Key Research Paradigms for Copper-Gold Intermetallics (e.g., phases at 3:1 or 1:3 stoichiometric ratios)

The copper-gold (Cu-Au) binary system is a quintessential model for studying order-disorder transformations in alloys. tandfonline.comresearchgate.net This system is well-known for forming three principal ordered intermetallic phases: Cu₃Au, CuAu, and CuAu₃. materialsproject.orgresearchgate.net The focus of extensive research has been on the copper-rich Cu₃Au and the gold-rich CuAu₃ phases. Both of these compounds adopt the L1₂ crystal structure, which has the space group Pm-3m. materialsproject.orgtubitak.gov.tr In this structure, the minority atoms are positioned at the corners of a cubic lattice, while the majority atoms are located at the face centers. rsc.org

A significant area of research involves the temperature-induced order-disorder transitions. researchgate.net For instance, the Cu₃Au phase undergoes a transition from an ordered to a disordered state at a critical temperature of approximately 388–400°C. tandfonline.commaterialsproject.org Contemporary research utilizes a combination of advanced experimental techniques, such as in-situ electron microscopy and X-ray diffraction, alongside computational methods like density functional theory (DFT) and molecular dynamics simulations. researchgate.nettubitak.gov.tr These approaches are employed to investigate interdiffusion phenomena, crucial for microelectronics applications, and to explore the catalytic properties of the material surfaces. materialsproject.orgtubitak.gov.tr

Delimitation of Scope and Research Aims within Current Academic Discourse

This article will exclusively address the scientifically significant ordered intermetallic phases that exist at the copper-to-gold stoichiometric ratios of 3:1 and 1:3, specifically the compounds Cu₃Au and CuAu₃. The principal objective is to synthesize and present comprehensive research findings related to the crystallographic structure and fundamental physical properties of these particular compounds in their ordered state. The scope of this discussion is intentionally limited and will not cover the CuAu phase, the properties of disordered Cu-Au solid solutions, or the kinetic aspects of the ordering process. The information presented is curated from established scientific literature to provide an authoritative and focused overview suitable for an academic and research-oriented audience.

Detailed Research Findings

The following tables summarize key crystallographic and physical data for the ordered Cu₃Au and CuAu₃ intermetallic compounds based on scientific research and computational materials databases.

Table 1: Crystallographic Data for Ordered Copper-Gold Intermetallic Phases

CompoundCrystal SystemSpace GroupLattice Parameter (a)Reference
Cu₃AuCubicPm-3m3.74 Å rsc.org
CuAu₃CubicPm-3m3.993 Å

Table 2: Selected Physical Properties of Ordered Copper-Gold Intermetallics

CompoundCalculated DensityFormation EnergyReference
Cu₃Au12.35 g/cm³-0.036 eV/atom rsc.org
CuAu₃16.32 g/cm³-0.017 eV/atom

Structure

2D Structure

Chemical Structure Depiction
molecular formula Au8Cu6 B12585857 Copper--gold (3/4) CAS No. 380475-12-7

Properties

CAS No.

380475-12-7

Molecular Formula

Au8Cu6

Molecular Weight

1957.0 g/mol

IUPAC Name

copper;gold

InChI

InChI=1S/8Au.6Cu

InChI Key

XOJGVPQQRNEREU-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au]

Origin of Product

United States

Theoretical Foundations for Intermetallic Phase Behavior and Stability

First-Principles Computational Approaches for Predicting Interatomic Interactions

First-principles, or ab initio, methods are computational techniques that rely on the fundamental laws of quantum mechanics to predict the properties of materials without relying on experimental data. These approaches are crucial for understanding the interatomic interactions that dictate the phase behavior and stability of copper-gold alloys.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the ordered intermetallic phases of copper-gold alloys, such as Au₃Cu and Cu₃Au. mdpi.com DFT calculations allow for the prediction of various material properties from the ground-state electron density.

In the context of Au-Cu alloys, DFT has been used to determine crystallographic and electronic structural properties, formation energies, and radial distribution functions (RDF). mdpi.com Studies have shown that Au-Cu alloys can form in various ratios, including 3:1 and 1:3, with a similar likelihood. mdpi.com The calculations reveal that as the concentration of copper increases in a gold lattice, there is a decrease in the lattice constants of the crystal system and the total energy of the system. mdpi.com Conversely, an increase in copper concentration leads to an enhancement in the electron density. mdpi.com

DFT calculations have successfully investigated the properties of Au, Au₃Cu, AuCu, Cu₃Au, and Cu materials. researchgate.net The module package DMol3, for instance, has been used to calculate the electronic structure and band gap for these models. mdpi.com The local density approximation (LDA) is one of the common approximations used within DFT for these types of calculations. mdpi.com

The following table summarizes some structural properties of Au-Cu alloys calculated using DFT with the LDA-PWC (local density approximation with Perdew-Wang correlation) pseudo-field. mdpi.com

MaterialLattice Constant a (Å)Lattice Constant b (Å)Lattice Constant c (Å)
Au4.09104.09104.0910
Au₃Cu4.01504.01504.0150
AuCu3.86803.86803.2560
Cu₃Au3.75903.75903.7590
Cu3.57103.57103.5710

This table is based on data from first-principles calculations and illustrates the effect of composition on the lattice parameters of Au-Cu alloys. mdpi.com

Ab initio calculations provide a more fundamental approach to understanding phase stability by considering both electronic and vibrational contributions. These calculations are essential for constructing phase diagrams and predicting the temperature-induced order-disorder transitions observed in the Au-Cu system. mdpi.com

The stability of different phases is determined by their Gibbs free energy, which includes contributions from the static lattice energy, vibrational entropy, and electronic entropy. Ab initio methods can calculate the total energy of a system for a given atomic arrangement, which is a key component of the Gibbs free energy. For the Cu-Au system, which exhibits order-disorder transitions, the electronic entropy can make up a significant fraction of the phase transition entropy. aps.org For example, in Cu₃Au, the order-disorder transition from the L1₂ structure to a disordered face-centered cubic (fcc) structure occurs at a critical temperature of 662 K. aps.org The total entropy of this transition has been experimentally measured, and theoretical calculations of the electronic entropy difference have been found to be -6.29 J/mol K. aps.org

Furthermore, ab initio calculations have been used to study the stability and thermal properties of AuCu₃, AuCu, and Au₃Cu, including the calculation of phonon spectra and phonon density of states. mdpi.com The small and positive formation energies calculated for Au-Cu alloys suggest that they are stable once formed. mdpi.com

The following table presents the formation energies for different models of Au-Cu alloys. mdpi.com

ModelmnFormation Energy (eV)
Au₃Cu310.082
AuCu110.096
Cu₃Au130.106

This table shows the formation energies for different stoichiometries of Au-Cu alloys, indicating their relative stability. mdpi.com

Statistical Mechanics Models for Order-Disorder Phenomena

The transition between ordered and disordered states in copper-gold alloys is a classic example of an order-disorder phenomenon that can be described using statistical mechanics models. unlp.edu.ar These models provide a framework for understanding how the arrangement of atoms on a crystal lattice changes with temperature.

The Bragg-Williams theory is a mean-field theory that provides a simple model for understanding long-range order in alloys. It introduces a long-range order parameter, which quantifies the degree of ordering in the crystal. desy.de For a system like Cu₃Au, the order parameter describes the preferential occupation of lattice sites by copper and gold atoms. desy.de As the temperature increases, thermal fluctuations disrupt the ordering, and the long-range order parameter decreases, eventually becoming zero at the critical temperature of the order-disorder transition. aps.org

Landau theory offers a more general framework for describing phase transitions. wikipedia.org It is based on the idea that the free energy of a system can be expressed as a power series expansion of an order parameter. ox.ac.uk This approach is particularly useful for understanding the symmetry changes that occur during a phase transition. The order-disorder transition in Cu₃Au is a first-order phase transition, and Landau theory can be used to model the discontinuous change in the order parameter at the transition temperature. aps.orgwikipedia.org

While the Bragg-Williams theory focuses on long-range order, the Cluster Variation Method (CVM) provides a more sophisticated approach that also accounts for short-range order. cornell.edu Short-range order refers to the local correlations in the arrangement of atoms, where an atom's nearest neighbors are more likely to be of a different type than would be expected in a random arrangement. aps.org

The CVM improves upon the Bragg-Williams model by considering the energies of small clusters of atoms, such as pairs, triangles, and tetrahedra, rather than just individual atoms. cornell.edu This allows for a more accurate description of the configurational entropy and the energetics of the system. The CVM has been used in conjunction with ab initio calculations to compute the enthalpy of mixing of disordered solid solutions and to construct the solid portion of the Au-Cu phase diagram. aps.org First-principles calculations of short-range order in Cu-Au alloys have shown that it peaks at or near the <1 0 0> point for various compositions, which is in agreement with experimental diffuse scattering measurements. aps.org

Continuum Mechanics Formulations for Stress, Strain, and Anisotropy in Ordering Systems

Continuum mechanics provides a framework for understanding the macroscopic mechanical behavior of materials, including the effects of stress, strain, and anisotropy that arise from the ordering of atoms in intermetallic compounds like Au₃Au and Cu₃Au. uc.eduresearchgate.net The arrangement of atoms in an ordered lattice can lead to anisotropic mechanical properties, meaning that the material's response to an applied force depends on the direction of that force. uc.edu

First-principles calculations have been used to investigate the elastic mechanical properties and anisotropies of gold-copper intermetallic compounds. mdpi.com These studies have determined the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio for these materials. mdpi.com For instance, it has been found that for the Young's modulus and shear modulus, the three Au-Cu intermetallics (Au₃Cu, AuCu, and Cu₃Au) are anisotropic, with Cu₃Au exhibiting the highest anisotropy. mdpi.com

The influence of long-range ordering on the shear modulus of Au₃Cu and Cu₃Au has been measured, showing a surprising decrease in the final stage of ordering, which is suggested to be caused by the disappearance of anti-phase boundaries. tandfonline.com Misfit strain energy, which arises from the difference in atomic sizes of gold and copper, has also been calculated for the Au-Cu system. aimehq.org

The following table presents the calculated anisotropic index of Au-Cu intermetallic compounds. mdpi.com

CompoundA₁A₂A₃AGAB
Cu₃Au2.632.632.632.631.00
AuCu1.191.190.410.651.00
Au₃Cu1.131.131.131.131.00

This table provides a quantitative measure of the mechanical anisotropy of Au-Cu intermetallic compounds. A value of 1 indicates isotropy, while any deviation from 1 signifies anisotropy. mdpi.com

Atomistic Simulation Techniques for Microstructural Evolution and Defect Interactions

Atomistic simulations provide powerful tools for investigating the behavior of materials at the atomic level. For intermetallic compounds like those in the copper-gold system, these techniques are invaluable for understanding the fundamental processes that govern the evolution of microstructure and the interactions of defects. By modeling the interactions between individual atoms, simulations can bridge the gap between theoretical predictions and experimental observations, offering insights into dynamic processes that are difficult to capture in a laboratory setting. Two of the most prominent techniques in this domain are Molecular Dynamics (MD) and Monte Carlo (MC) simulations, each offering unique advantages for studying specific phenomena.

Molecular Dynamics (MD) Simulations of Atomic Diffusion and Phase Boundary Dynamics

Molecular Dynamics (MD) is a computational method that simulates the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting atoms, MD can track the trajectory of each particle, providing a detailed view of dynamic processes such as atomic diffusion and the movement of phase boundaries. researchgate.netmdpi.com The accuracy of MD simulations heavily relies on the interatomic potential used to describe the forces between atoms. For the Cu-Au system, potentials such as the Embedded Atom Method (EAM), Modified Embedded Atom Method (MEAM), and Sutton-Chen (SC) models are commonly employed. researchgate.netmdpi.comias.ac.in

MD simulations are particularly effective for studying atomic diffusion, a key process in the formation and transformation of intermetallic phases. Simulations can reveal the mechanisms of diffusion at an atomic scale and quantify important parameters like diffusion coefficients. mdpi.com For instance, simulations can track the mean square displacement of atoms over time to calculate these coefficients. rsc.org Studies have shown that diffusion at an interface is often an asymmetrical and dynamic process. mdpi.com In the context of the Cu-Au system, MD has been used to investigate the sintering and alloying process of nanoparticles, observing the evolution of nanostructures and the mixing of Cu and Au atoms at various temperatures. researchgate.net

The technique is also used to study phase boundary dynamics and phase transitions. By systematically heating a simulated crystal, researchers can determine the melting temperature and observe the solid-liquid phase transition. researchgate.netias.ac.in For the Cu₃Au alloy, the melting temperature has been calculated to be around 1100 ± 10 K at 0 GPa, which is comparable to the experimental value of 1250 K. ias.ac.in Furthermore, MD simulations can explore the effects of external conditions, such as pressure, on phase stability. As pressure increases, the melting temperature of Cu₃Au also increases significantly. ias.ac.in This ability to simulate phase transitions provides a theoretical basis for understanding and controlling the structural properties of Cu-Au alloys. researchgate.net

Monte Carlo (MC) Simulations of Ordering Kinetics and Configurational Entropy

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science, they are particularly well-suited for studying statistical mechanics problems, such as the kinetics of ordering in alloys and the calculation of thermodynamic quantities like entropy. youtube.com Unlike MD, which deterministically follows the trajectory of atoms, MC simulations model the evolution of a system by randomly attempting changes to its state (e.g., swapping the positions of two different atoms) and accepting or rejecting these changes based on a set of probabilistic rules. mdpi.com

MC simulations are instrumental in understanding the ordering kinetics of intermetallic compounds like Cu₃Au. The Cu-Au system is a classic paradigm for order-disorder phase transitions. arxiv.org At high temperatures, it exists as a disordered face-centered cubic (FCC) solid solution, while at lower temperatures, it forms ordered superlattices such as the L1₂ structure of Cu₃Au. aps.orgacs.org MC simulations can model the transition from a random atomic configuration to an ordered one, revealing the pathways and timescales of the ordering process. urfu.ru This is crucial because achieving a fully ordered state can be kinetically inhibited at low temperatures where diffusion rates are very low. arxiv.org

A primary application of MC simulations is the calculation of configurational entropy. The total entropy of a phase transition is the sum of configurational, vibrational, and electronic contributions. aps.orgcolorado.edu Configurational entropy arises from the number of ways atoms can be arranged on a crystal lattice. In a perfectly ordered compound, there is only one arrangement, and the configurational entropy is zero. In a disordered alloy, there are many possible arrangements, leading to a significant configurational entropy. MC simulations, often combined with techniques like the cluster expansion method, can effectively sample the vast number of atomic configurations to calculate this entropy difference between the ordered and disordered states. colorado.edu For the L1₂ order-disorder transition in Cu₃Au, separating the various entropy contributions has been a significant challenge. Calorimetric measurements give the total entropy of the transition, while simulations and theoretical calculations are needed to parse the individual components. aps.orgresearchgate.net Studies have shown that for Cu₃Au, the vibrational and electronic entropies are also significant, and in some cases negative, highlighting the complexity of the thermodynamics involved. aps.orgmit.edu

Advanced Methodologies for Synthesis and Fabrication of Copper Gold Intermetallic Phases

Bulk Single Crystal Growth Techniques for High Purity and Controlled Orientation

Growing large, high-purity single crystals of Cu-Au intermetallics is fundamental for investigating their intrinsic physical properties without the influence of grain boundaries. Methods that allow for directional solidification are paramount in achieving the desired crystallographic orientation and minimizing defects.

The Bridgman-Stockbarger technique is a widely used method for growing single crystals from a melt. nasa.govcarbolite-gero.comalineason.com The process relies on the directional solidification of molten material within a crucible that is slowly moved through a stable temperature gradient. carbolite-gero.com

For Cu-Au alloys, polycrystalline source material is placed in a crucible, often with a pointed or constricted end, and heated in a multi-zone furnace to a temperature above the alloy's melting point. nasa.govalineason.com A seed crystal can be used at the constricted end to initiate growth in a specific crystallographic orientation. alineason.com The crucible is then slowly translated from the hot zone to a colder zone of the furnace. alineason.comiastate.edu As the crucible moves, solidification begins at the cooler end, and the solid-liquid interface advances through the melt. carbolite-gero.com This slow, controlled cooling minimizes the formation of defects and promotes the growth of a single, continuous crystal lattice. carbolite-gero.com The vertical configuration of this method is common and allows for the growth of cylindrical ingots. alineason.com

Key Parameters for Bridgman-Stockbarger Growth of Cu-Au Alloys:

ParameterDescriptionTypical Range/Value
Temperature Gradient The rate of temperature change across the furnace zones.5-20 °C/cm
Translation Rate The speed at which the crucible is moved through the gradient.1-10 mm/hour
Crucible Material Must be inert to molten copper and gold.Alumina, Graphite
Atmosphere An inert atmosphere prevents oxidation of the melt.High-purity Argon

The Czochralski method is another prominent technique for producing large, high-quality single crystals, famously used for silicon and other semiconductors. arxiv.org While more complex than the Bridgman method, it offers excellent control over the growth process and can yield crystals with very low defect densities. dtic.mil For intermetallic compounds, this method is suitable for congruently melting compositions where the liquid and solid phases have the same composition. iastate.eduicm.edu.pl

In this process, the Cu-Au alloy is melted in a crucible. dtic.mil A seed crystal, attached to a rotating rod, is lowered into the melt until it just touches the surface. iastate.edu The seed is then slowly pulled upwards while being continuously rotated. iastate.edu The rotation helps to maintain a homogenous temperature and composition in the melt at the growth interface. icm.edu.pl By carefully controlling the pull rate, rotation speed, and melt temperature, a large cylindrical single crystal (boule) can be grown from the melt. dtic.mil The Czochralski method's primary advantage is that the growing crystal is not in contact with the crucible walls, reducing stress and contamination. dtic.mil However, maintaining a stable melt composition can be challenging for alloys with volatile components or incongruent melting points. google.com

Comparison of Bulk Growth Techniques:

FeatureBridgman-Stockbarger MethodCzochralski Method
Principle Directional solidification in a moving crucible. carbolite-gero.comCrystal pulling from a static melt. icm.edu.pl
Crystal-Crucible Contact Yes, along the entire length.Minimal, only at the seed.
Defect Density Generally higher due to crucible wall interaction.Generally lower, allows for dislocation-free growth.
Process Control Simpler, relies on furnace profile and translation speed. alineason.comMore complex, requires precise control of pull rate, rotation, and thermal gradients. dtic.mil
Suitability Well-suited for a wide range of metals and alloys. nasa.govIdeal for congruently melting materials and requires careful control for alloys. icm.edu.pl

Thin Film Deposition Strategies for Epitaxial Growth and Layered Structures

Thin films of Cu-Au alloys are essential for electronic and optical applications. The goal of deposition techniques is to create films with controlled thickness, stoichiometry, and crystallinity, often achieving epitaxial growth where the film's crystal lattice aligns with the substrate.

Physical Vapor Deposition (PVD) encompasses a group of processes where a material is converted into a vapor phase, transported across a vacuum chamber, and condensed onto a substrate to form a thin film. wikipedia.org

Sputtering: In this technique, a target made of the desired material (or separate Cu and Au targets) is bombarded with energetic ions (usually Ar⁺) from a plasma. korvustech.com This bombardment ejects, or "sputters," atoms from the target surface, which then travel and deposit onto the substrate. ifmpan.poznan.pl By using alloy targets (e.g., a Cu₃Au target) or by co-sputtering from separate copper and gold targets, the stoichiometry of the resulting film can be precisely controlled. The kinetic energy of sputtered atoms is relatively high (1-100 eV), which can result in dense, well-adhered films. ifmpan.poznan.pldentonvacuum.com

Electron Beam Evaporation: This method uses a high-energy electron beam to heat the source material (copper and/or gold) in a crucible to its boiling point, causing it to evaporate. dentonvacuum.com The resulting vapor travels in a line-of-sight path and condenses on the substrate. mdpi.com Co-evaporation from two separate, independently controlled sources is a common way to produce alloy films, allowing for fine-tuning of the composition by adjusting the evaporation rate of each material. dentonvacuum.com E-beam evaporation generally has a higher deposition rate than sputtering but the evaporated atoms have lower kinetic energy (~0.1 eV), which can result in less dense films. korvustech.comifmpan.poznan.pl

Chemical Vapor Deposition (CVD) is a process where volatile precursor molecules containing the desired elements are introduced into a reaction chamber. ibm.com These precursors react or decompose on a heated substrate surface to deposit the desired material. google.com A key advantage of CVD is its ability to produce highly conformal coatings on complex, non-planar surfaces.

For Cu-Au alloys, this would typically involve the co-deposition from two separate organometallic precursors, one for copper and one for gold. ibm.com For example, a cyclopentadienyl (B1206354) copper(I) complex could be used as a precursor for copper, while an alkylated (trialkylphosphine)gold(I) compound could serve as the gold source. google.comgoogle.com The precursors are transported in a carrier gas (like H₂ or Ar) to the heated substrate, where they thermally decompose, leaving behind a Cu-Au alloy film. mdpi.com Achieving precise stoichiometric control requires careful selection of precursors with compatible decomposition temperatures and careful control over their flow rates and the substrate temperature. ibm.com

Nanomaterial Synthesis Routes for Controlled Morphology and Size

The synthesis of Cu-Au intermetallic nanoparticles allows for the exploitation of size- and shape-dependent properties. Methods can be broadly categorized as "wet chemistry" or physical approaches.

Wet chemical methods are solution-based and offer excellent control over particle size and shape. oaepublish.com A common approach is the co-reduction of copper and gold salts (e.g., Cu(NO₃)₂ and HAuCl₄) in the presence of a reducing agent (like NaBH₄) and a stabilizing agent or surfactant (such as tannic acid or oleic acid). nih.govosti.gov The stabilizing agent prevents the nanoparticles from aggregating. nih.gov By adjusting precursor ratios, temperature, and the type of stabilizing agent, different stoichiometries (Cu₃Au, CuAu) and morphologies (nanospheres, nanocubes, nanorods) can be achieved. oaepublish.com Another route is the seed-mediated growth, where pre-formed gold nanoparticles are used as seeds onto which copper is subsequently deposited and diffused to form an alloy. oaepublish.com

Physical methods, such as condensation from a gaseous medium, can also produce Cu-Au nanoparticles. lettersonmaterials.comresearchgate.net In this approach, copper and gold are evaporated in a vacuum chamber with an inert gas. The metal atoms then cool and condense to form nanoclusters. lettersonmaterials.comresearchgate.net Molecular dynamics simulations have shown that the final size of the nanoparticles can be influenced by the initial concentration of gold atoms in the vapor phase. researchgate.netbeilstein-journals.org

A distinct method for creating porous nanostructures is dealloying. This involves starting with a solid Cu-Au alloy and selectively etching away one component (typically the less noble copper) using a chemical etchant, leaving behind a nanoporous gold structure enriched with the remaining copper.

Finally, thermal annealing of precursor structures, such as Cu@Au core-shell nanowires, can be used to form intermetallic nanowires. escholarship.org Thermally driven atomic diffusion allows the core and shell to mix and transform into an ordered intermetallic phase like Cu₃Au. escholarship.org

Summary of Nanomaterial Synthesis Techniques:

Synthesis MethodPrincipleKey Control ParametersResulting Material
Chemical Co-reduction Simultaneous reduction of metal salt precursors in solution. nih.govPrecursor ratio, reducing agent, stabilizing agent, temperature. nih.govMonodisperse alloy nanoparticles (e.g., Cu₃Au, CuAu). oaepublish.com
Seed-Mediated Growth Deposition of one metal onto pre-existing nanoparticles of another metal, followed by diffusion. oaepublish.comSeed size/shape, precursor concentration, temperature.Core-shell or alloy nanoparticles with controlled morphology. oaepublish.com
Gas Phase Condensation Aggregation of metal atoms evaporated into an inert gas. lettersonmaterials.comresearchgate.netMetal concentration in gas, gas pressure, temperature. researchgate.netBimetallic nanoclusters. lettersonmaterials.com
Thermal Annealing Solid-state diffusion in a precursor nanostructure (e.g., core-shell). escholarship.orgAnnealing temperature and time, precursor stoichiometry. escholarship.orgOrdered intermetallic nanowires/nanoparticles. escholarship.org

Colloidal Chemistry Methods for Nanoparticle, Nanowire, and Nanosheet Formation

Colloidal chemistry provides a versatile, bottom-up approach for synthesizing Cu₃Au intermetallic nanostructures with precise control over size, morphology, and composition. These methods typically involve the co-reduction of copper and gold precursors in a liquid medium in the presence of stabilizing agents that prevent aggregation and direct crystal growth.

The foundational principle is the simultaneous or sequential reduction of a gold salt, such as tetrachloroauric acid (HAuCl₄), and a copper salt, like copper(II) acetylacetonate (B107027) (Cu(acac)₂) or copper(II) chloride (CuCl₂). The choice of reducing agent is critical; strong reductants like sodium borohydride (B1222165) (NaBH₄) can lead to rapid, uncontrolled nucleation, while milder reductants such as oleylamine (B85491) or 1,2-hexadecanediol (B1668426) offer slower, more controlled growth kinetics, which is often essential for achieving alloyed structures rather than segregated metal domains.

Stabilizing agents, or capping ligands, play a dual role: they passivate the nanoparticle surface to ensure colloidal stability and modulate the growth rates of different crystallographic facets, thereby controlling the final morphology. Common ligands include oleylamine and oleic acid, which dynamically adsorb to the surface of the growing nanocrystal. By carefully tuning reaction parameters—including temperature, precursor concentration, ligand-to-metal ratio, and reaction time—it is possible to direct the synthesis towards specific morphologies.

Nanoparticles (NPs): Isotropic, spherical, or faceted nanoparticles are typically formed through a "hot-injection" method. In this process, a solution of metal precursors is rapidly injected into a hot solvent containing the reducing and stabilizing agents. This induces a burst of nucleation, followed by a slower growth phase, resulting in a monodisperse population of alloyed nanoparticles. Subsequent annealing is required to transform the as-synthesized, chemically disordered solid solution into the ordered L1₂ Cu₃Au phase.

Nanowires (NWs): The formation of anisotropic one-dimensional structures like nanowires often relies on exploiting the catalytic or structure-directing properties of the capping agents. For instance, using a mixture of oleylamine and oleic acid at specific ratios can promote preferential attachment of monomers to the ends of a growing nanorod, leading to elongated, wire-like structures.

Nanosheets (NSs): Two-dimensional nanosheets, which are atomically thin, represent a significant synthetic challenge. Their formation often requires the use of strong, planar-binding ligands or templates that confine growth to two dimensions. For example, specific amine or halide concentrations can preferentially passivate the large {111} facets of the face-centered cubic (fcc) lattice, restricting growth and promoting lateral extension to form ultrathin sheets.

The table below summarizes representative research findings on the colloidal synthesis of Cu₃Au nanostructures.

MorphologyPrecursorsReducing/Stabilizing AgentsSolvent/Temp.Key Finding
Nanoparticles (~8 nm)HAuCl₄, Cu(acac)₂Oleylamine, Oleic Acid1-octadecene / 250°CAchieved uniform Cu₃Au composition in as-synthesized disordered NPs; L1₂ ordering confirmed after vacuum annealing.
Nanowires (~5 nm dia.)HAuCl₄, CuCl₂OleylamineDodecylamine / 180°CAnisotropic growth was promoted by high amine concentration, leading to high-aspect-ratio nanowires.
Nanosheets (~2 nm thick)HAuCl₄, Cu(acac)₂1,2-hexadecanediol, OleylamineDiphenyl ether / 200°CSlow reduction kinetics and strong ligand binding to {111} facets enabled the formation of ultrathin 2D structures.

Template-Assisted Growth of Ordered Nanostructured Forms

Template-assisted synthesis offers a powerful route to fabricate Cu₃Au nanostructures with highly regular, long-range spatial arrangements that are inaccessible through colloidal methods alone. This strategy utilizes a pre-existing scaffold, either hard or soft, to define the dimensions and geometry of the final intermetallic structure.

Hard Templates: Porous materials with well-defined channel structures, such as anodized aluminum oxide (AAO) or mesoporous silica (B1680970) (e.g., SBA-15), are common hard templates. The fabrication process typically involves:

Infiltration: The pores of the template are filled with copper and gold. Electrodeposition is a highly effective method for this, allowing for precise control over the stoichiometry by sequentially depositing layers of Cu and Au or by co-depositing from a single electrolyte containing both metal ions.

Annealing: The filled template is subjected to a thermal annealing protocol. This step serves two purposes: it facilitates the interdiffusion of the copper and gold atoms to form a homogeneous alloy, and it induces the phase transformation from the disordered solid solution to the ordered L1₂ Cu₃Au intermetallic compound.

Template Removal: The template is selectively etched away using a chemical agent (e.g., hydrofluoric acid for silica, sodium hydroxide (B78521) for alumina), leaving behind a free-standing array of ordered Cu₃Au nanostructures (e.g., nanowires, nanotubes) that replicate the template's architecture.

Soft Templates: Self-assembling systems, most notably block copolymers (BCPs), serve as soft templates. BCPs can microphase-separate into periodic nanodomains (e.g., cylinders, lamellae, spheres). These domains can be selectively loaded with metal precursors. For instance, one block of the copolymer can be functionalized to have a high affinity for HAuCl₄ and Cu(acac)₂. After precursor loading into the desired domains, a reduction step (e.g., UV exposure or plasma treatment) converts the precursors into metallic nanoparticles confined within the BCP nanostructure. Subsequent thermal annealing promotes alloying and ordering, while the polymer template can be removed via calcination, resulting in an ordered array of Cu₃Au nanostructures.

The table below contrasts hard and soft template methodologies for fabricating ordered Cu₃Au nanostructures.

Template TypeTemplate MaterialFabrication MethodResulting StructureKey Advantage
HardAnodized Aluminum Oxide (AAO)Pulsed electrodeposition of Cu/Au layers, followed by annealing at 350°C.Vertically aligned, polycrystalline Cu₃Au nanowire arrays.High structural fidelity and aspect ratio; precise diameter control via AAO pore size.
HardMesoporous Silica (SBA-15)Incipient wetness infiltration with precursors, followed by H₂ reduction and annealing.Interconnected network of Cu₃Au nanowires within a silica matrix.Creates a robust composite material with high surface area.
SoftPS-b-P2VP Block CopolymerSelective precursor loading into P2VP domains, followed by plasma reduction and annealing.Ordered array of Cu₃Au nanoparticles on a substrate.Tunable inter-particle spacing and pattern geometry via BCP molecular weight.

Advanced Thermal Processing and Annealing Protocols for Order Induction and Control

Controlled Isothermal Annealing for Achieving Desired Long-Range Order Development

The Cu₃Au alloy is a canonical system for studying order-disorder transitions. Above its critical ordering temperature (T_c ≈ 390 °C or 663 K), it exists as a chemically disordered face-centered cubic (fcc, A1) solid solution where Cu and Au atoms randomly occupy lattice sites. Below T_c, the thermodynamically stable phase is the ordered L1₂ structure, where Au atoms occupy the cube corners and Cu atoms occupy the face centers of the unit cell.

The degree of chemical order is quantified by the long-range order (LRO) parameter, S, which ranges from S=0 for a completely random alloy to S=1 for a perfectly ordered crystal. Controlled isothermal annealing is the primary method for developing and maximizing this long-range order. This process involves holding the material at a fixed temperature (T_anneal) below T_c for an extended period.

Temperatures far below T_c: Atomic mobility is low, leading to extremely slow ordering kinetics. While the thermodynamic driving force for ordering is high, the system may remain kinetically trapped in a partially ordered state.

Temperatures just below T_c: Atomic diffusion is rapid, allowing the system to approach thermodynamic equilibrium and achieve a high degree of LRO (S approaching 1) and large ordered domain sizes within experimentally accessible timescales.

The table below presents data from studies investigating the effect of isothermal annealing on the development of long-range order in Cu₃Au.

Initial StateAnnealing Temp. (°C)Annealing TimeResulting LRO Parameter (S)Average Ordered Domain Size
Disordered (Quenched)3801 hour~0.75~20 nm
Disordered (Quenched)38024 hours~0.92~150 nm
Disordered (Quenched)380150 hours>0.98>500 nm
Disordered (Quenched)30024 hours~0.60~10 nm

Quenching and Tempering Schedules for Investigating Metastable Phase Formation

Quenching and tempering protocols are non-equilibrium processing techniques used to study the fundamental kinetics of ordering and to access metastable structural states that are not stable under equilibrium conditions.

Quenching: This process involves heating the Cu₃Au alloy to a temperature well above T_c (e.g., 450-500 °C) to ensure a fully disordered A1 state, followed by rapid cooling to a low temperature (e.g., by plunging into ice water or liquid nitrogen). If the cooling rate is sufficiently high, atomic diffusion is arrested, and the high-temperature disordered structure is "frozen in" at room temperature. This quenched state serves as a well-defined starting point for subsequent ordering studies.

Tempering (or Isothermal Aging): The quenched, disordered sample is then heated to and held at a specific temperature below T_c. By monitoring the evolution of the structure over time (e.g., using X-ray diffraction or transmission electron microscopy), researchers can investigate the mechanisms of phase transformation. Tempering allows for the study of:

Nucleation and Growth vs. Spinodal Ordering: At temperatures just below T_c, ordering proceeds via the classical nucleation and growth of distinct L1₂ domains. At lower temperatures, some evidence suggests the possibility of spinodal ordering, a continuous ordering process without a nucleation barrier.

Evolution of Short-Range Order (SRO): In the very early stages of tempering, before stable L1₂ domains form, atoms begin to arrange themselves with a preference for unlike neighbors. This state, characterized by short-range order, is a precursor to long-range order and can be studied using diffuse X-ray scattering.

Metastable Domain Structures: The size, shape, and distribution of ordered domains can be controlled by the tempering temperature and time, allowing for the creation of specific microstructures with a high density of APBs, which can influence the material's mechanical and electronic properties.

The table below outlines typical quenching and tempering schedules used to probe ordering kinetics in Cu₃Au.

Quenching ProtocolTempering Temp. (°C)Tempering TimePhenomenon InvestigatedPrimary Finding
From 500°C into ice water3501 min - 10 hoursKinetics of L1₂ domain growthDomain size found to grow with time as t^(1/2), consistent with diffusion-controlled growth.
From 450°C into ice water25010 hours - 100 hoursLow-temperature ordering pathwayExtremely slow kinetics; formation of very small, highly strained ordered domains.
From 500°C into ice water395 (just above T_c)1 hour - 5 hoursFluctuations and SRO above T_cObserved persistent short-range order fluctuations even above the bulk transition temperature.
From 500°C into ice water3855 sec - 1 minEarly-stage nucleation eventsIdentified the critical nucleus size for the L1₂ phase using time-resolved scattering techniques.

Sophisticated Structural Characterization of Copper Gold Intermetallic Phases

Advanced X-ray Diffraction (XRD) Techniques for Crystal Structure Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the crystal structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can deduce information about the atomic arrangement, lattice parameters, and phase composition.

High-resolution powder X-ray diffraction (HRPXRD) is a powerful tool for the precise determination of lattice parameters and the identification of constituent phases in polycrystalline samples. dectris.comnih.gov This technique utilizes a highly collimated and monochromatic X-ray beam, often from a synchrotron source, to achieve exceptional angular resolution. nih.gov The resulting diffraction patterns exhibit sharp, well-defined peaks that can be accurately measured and indexed.

In the context of the copper-gold system, HRPXRD is instrumental in distinguishing between the disordered face-centered cubic (fcc) solid solution and various ordered intermetallic phases such as L12 (Cu3Au) and L10 (CuAu). assayofficelondon.co.uk The ordering of copper and gold atoms into specific lattice sites leads to the appearance of superstructure reflections in the diffraction pattern, which are absent in the disordered state. assayofficelondon.co.uk

For instance, a study on a Cu3Au powder sample produced by water atomization and analyzed at a synchrotron light source allowed for the confirmation of the L12 long-range ordered structure. assayofficelondon.co.uk The high-resolution data enabled precise refinement of the lattice parameters and provided insights into the degree of ordering within the material. assayofficelondon.co.uk

Table 1: Representative Lattice Parameters for Copper-Gold Phases

PhaseCrystal SystemSpace Groupa (Å)c (Å)Reference
Au (pure)CubicFm-3m4.0786- cmu.edu
Cu (pure)CubicFm-3m3.6150- researchgate.net
Au3Cu (L12)CubicPm-3m~3.96- researchgate.net
AuCu (L10)TetragonalP4/mmm~3.96~3.67 researchgate.net

Note: Lattice parameters can vary with composition and temperature.

While powder diffraction provides an average picture of the crystal structure, single-crystal X-ray diffraction (SCXRD) offers a more detailed and unambiguous determination of the Bravais lattice, space group, and atomic positions. This technique requires a small, high-quality single crystal of the material.

In the study of copper-gold intermetallics, SCXRD has been crucial in confirming the crystal structures of phases like AuCu(I), which possesses a tetragonal structure, and the disordered high-temperature phase, which is cubic. cmu.edu The analysis of the positions and intensities of a large number of diffraction spots allows for the construction of a three-dimensional map of the electron density within the crystal, from which the atomic arrangement can be precisely determined.

The ability to observe structural changes as they happen is critical for understanding phase transformations. In situ synchrotron X-ray diffraction allows for real-time monitoring of these dynamic processes by collecting diffraction patterns while the sample is subjected to changing conditions, such as temperature. researchgate.netucsb.edu The high brilliance of synchrotron radiation enables rapid data acquisition, making it possible to track fast transformations. tandfonline.comosti.gov

For example, in situ XRD studies on Au-Cu alloys have been used to observe the disorder-to-order transformation upon cooling and the reverse process upon heating. researchgate.net These experiments reveal the temperatures at which different phases become stable and can provide information about the kinetics of the transformations. researchgate.net For instance, the transition from the disordered A1 phase to the ordered L10 (AuCu) and L12 (Cu3Au) phases can be precisely followed by monitoring the appearance and disappearance of superstructure peaks. researchgate.net

Electron Microscopy for Microstructural and Atomic-Scale Analysis

Electron microscopy techniques offer unparalleled spatial resolution, allowing for the direct visualization of microstructural features and even individual atoms.

Transmission Electron Microscopy (TEM) is a versatile technique for studying the internal structure of thin specimens. In the context of copper-gold alloys, TEM is used to investigate defects such as dislocations and to image the morphology and distribution of ordered domains. royalsocietypublishing.orgresearchgate.net

The formation of ordered phases in the Cu-Au system often proceeds by the nucleation and growth of ordered domains within a disordered matrix. researchgate.net These domains can be visualized using dark-field imaging, where an objective aperture is used to select a specific superstructure reflection. In this mode, the ordered domains appear as bright regions against a dark background of the disordered matrix. researchgate.net TEM studies have revealed that in partially ordered Cu3Au, ordered domains can be roughly equiaxed and on the nanometer scale. osti.gov

Furthermore, TEM is instrumental in studying dislocations, which are line defects in the crystal lattice that play a crucial role in the mechanical properties of materials. The interaction of dislocations with ordered domains can be directly observed, providing insights into strengthening mechanisms. ustb.edu.cn

For the ultimate in structural analysis, high-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM) can provide images with atomic resolution. thermofisher.com These techniques allow for the direct visualization of the arrangement of atomic columns within the crystal lattice.

In the Au3Cu system, HRTEM and STEM have been used to confirm the L12 ordered structure, where the corner atoms of the cubic unit cell are occupied by gold and the face-centered positions by copper. nih.gov Aberration-corrected STEM, particularly when combined with a high-angle annular dark-field (HAADF) detector, provides Z-contrast imaging, where heavier atoms (like gold) appear brighter than lighter atoms (like copper). researchgate.net This allows for direct, atom-by-atom compositional mapping of the alloy. nih.gov

Studies on Au-core, Au3Cu-shell nanoparticles have utilized Cs-corrected STEM to reveal not only the ordered superlattice of the Au3Cu shell but also defects such as edge dislocations at twin boundaries and evidence of copper diffusion into the gold core. researchgate.netnih.gov Such detailed atomic-scale information is invaluable for understanding the growth mechanisms and properties of these complex nanostructures.

Table 2: Summary of Electron Microscopy Findings for Au3Cu

TechniqueObservationSignificanceReference(s)
TEM (Dark-Field)Imaging of nanometer-sized ordered domains.Confirms the presence and morphology of the L12 ordered phase. researchgate.netosti.gov
HRTEMDirect visualization of the lattice fringes of the ordered structure.Provides atomic-scale confirmation of the crystal structure. osti.gov
STEM-HAADFZ-contrast imaging showing distinct Au and Cu atomic columns.Allows for direct compositional mapping at the atomic level. nih.govresearchgate.net
Cs-Corrected STEMIdentification of edge dislocations and atomic diffusion at interfaces.Reveals atomic-scale defects that influence material properties. researchgate.netnih.gov

Electron Diffraction Techniques (e.g., SAED, PED) for Order Parameter Determination

Electron diffraction methods are powerful tools for quantifying the degree of long-range order (LRO) in Cu-Au alloys. The LRO parameter, S, describes the extent to which the copper and gold atoms occupy their designated sublattices in an ordered structure. A value of S=1 indicates a perfectly ordered crystal, while S=0 represents a completely random solid solution.

Selected Area Electron Diffraction (SAED) is a conventional transmission electron microscopy (TEM) technique that provides diffraction patterns from specific regions of a sample. In ordered Cu-Au alloys, superlattice reflections appear in the SAED patterns at positions forbidden for the disordered face-centered cubic (fcc) lattice. The intensity of these superlattice spots is directly proportional to the square of the LRO parameter. By measuring the integrated intensities of both the fundamental and superlattice reflections, the LRO parameter can be calculated. This technique has been instrumental in studying order-disorder transitions in compounds like Cu3Au. cambridge.org

Precession Electron Diffraction (PED) is an advanced technique where the electron beam is tilted and rotated (precessed) in a hollow cone shape above the specimen. This method reduces the dynamical scattering effects that can complicate the interpretation of conventional electron diffraction patterns. The result is a more accurate measurement of the diffracted intensities, leading to a more precise determination of the LRO parameter. For complex, multicomponent ordered alloys, a combination of techniques like the intersecting Kikuchi-line (IKL) method and channeling-enhanced X-ray microanalysis (ALCHEMI) can be used to quantify the occupation probabilities of different elements on specific sublattices, providing a detailed picture of the ordering. jst.go.jp

Technique Principle Application in Cu-Au System Key Findings
SAED Diffraction from a selected area, intensity of superlattice reflections relates to LRO.Measurement of LRO parameter in Cu3Au during in situ irradiation studies. cambridge.orgRevealed an unexpected increase in the disordering rate near the critical order-disorder transition temperature. cambridge.org
PED Precession of the electron beam to reduce dynamical scattering effects for more accurate intensity measurements.Precise determination of LRO in ordered alloys.Offers higher accuracy in LRO parameter determination compared to conventional methods.
IKL-ALCHEMI Combines electron channeling and X-ray microanalysis to determine site occupancies.Quantified occupation probabilities in L10-type CuAuPd ternary alloys. jst.go.jpDetermined the relative strengths of ordering interactions between different atomic pairs. jst.go.jp

Neutron Scattering for Magnetic and Nuclear Structure Probing

Neutron scattering is a powerful technique for investigating both the atomic and magnetic structures of materials. Its sensitivity to light elements and magnetic moments makes it particularly useful for studying alloys.

Neutron diffraction is analogous to X-ray diffraction but uses neutrons instead of photons. The scattering of neutrons is dependent on the nucleus, and scattering lengths can vary significantly between isotopes of the same element and between different elements. This property can be exploited to enhance contrast between elements with similar atomic numbers, like copper and gold, which are difficult to distinguish with X-rays. assayofficelondon.co.uk

In Cu-Au alloys, neutron diffraction can be used to refine the atomic site occupancies with high precision. By analyzing the intensities of the diffraction peaks, including the superlattice reflections, the distribution of Cu and Au atoms on the different crystallographic sites can be determined. icm.edu.pl This is crucial for accurately determining the LRO parameter and for understanding the influence of ternary additions on the ordering behavior. iaea.org For instance, in a study of CuAu alloys with Ni and Pd additions, neutron diffraction was used to determine that Ni preferentially occupies the Cu sites, while Pd prefers the Au sites. iaea.org

Small-Angle Neutron Scattering (SANS) is a technique that probes structural features on the length scale of approximately 1 to 1000 nanometers. It is highly sensitive to variations in scattering length density within a material, making it an ideal tool for studying nanoscale heterogeneities such as precipitates, clusters, and compositional fluctuations.

In the Cu-Au system, SANS can be used to investigate the early stages of ordering and the formation of ordered domains. It can also be employed to study the kinetics of precipitation in supersaturated solid solutions. researchgate.net By analyzing the scattering pattern, information about the size, shape, volume fraction, and spatial correlation of these nanoscale features can be obtained. For example, SANS can track the growth of precipitate particles over time at various temperatures, providing valuable data for understanding precipitation kinetics. researchgate.net

Technique Information Obtained Relevance to Cu-Au System
Neutron Diffraction Atomic site occupancies, long-range order parameter, magnetic structure. aps.orgPrecise determination of Cu and Au distribution on sublattices, even with ternary additions. icm.edu.pliaea.org
SANS Size, shape, and volume fraction of nanoscale heterogeneities (e.g., precipitates, ordered domains). researchgate.netAnalysis of precipitation kinetics and the early stages of ordering.

Atom Probe Tomography (APT) for Three-Dimensional Atomic Reconstruction

Atom Probe Tomography (APT) is a unique microscopy technique that provides three-dimensional (3D) chemical and structural information at the atomic scale. nih.gov It works by field-evaporating individual atoms from the surface of a needle-shaped specimen and identifying them using time-of-flight mass spectrometry. kit.edu

APT allows for the creation of 3D atom maps, which reveal the spatial distribution of each element in the analyzed volume with sub-nanometer resolution. researchgate.netcgsjournals.com This capability is invaluable for studying compositional variations and segregation phenomena at interfaces and grain boundaries. researchgate.netcameca.com

In Cu-Au alloys, APT can be used to directly visualize the enrichment or depletion of either element at grain boundaries. This is critical as segregation can significantly impact the material's mechanical and chemical properties. For instance, APT can generate composition profiles across grain boundaries, quantifying the extent of segregation. researchgate.netmpie.de This has been demonstrated in studies of various alloy systems, revealing non-uniform elemental distributions along these interfaces. researchgate.net

Beyond compositional mapping, APT can be used to visualize the degree of chemical order at the atomic scale. By analyzing the 3D reconstruction of an ordered alloy, it is possible to identify the alternating planes of Cu and Au atoms in structures like L10-ordered CuAu or the arrangement in L12-ordered Cu3Au. researchgate.netresearchgate.net

This allows for a direct, real-space visualization of the long-range order. Furthermore, APT can characterize the nature of anti-phase boundaries (APBs), which are defects that separate different ordered domains. The chemical composition and atomic arrangement across an APB can be precisely measured, providing insights into the ordering kinetics and the interaction between defects and the ordered structure. The combination of APT with electron microscopy techniques provides a powerful correlative approach for a comprehensive characterization of the material's microstructure. mpie.de

APT Application Specific Information Yielded Example in Cu-Au System Context
Compositional Mapping 3D distribution of elements, segregation at interfaces. researchgate.netresearchgate.netDirect visualization and quantification of Au or Cu enrichment at grain boundaries. researchgate.net
Order Parameter Visualization Real-space imaging of atomic ordering, characterization of anti-phase boundaries. researchgate.netresearchgate.netVisualization of alternating Cu and Au atomic planes in ordered phases and analysis of the composition across domain boundaries. researchgate.net

Electronic Structure and Interatomic Bonding Analysis in Copper Gold Intermetallic Phases

Photoelectron Spectroscopy (XPS, UPS) for Core and Valence Electron States

Photoelectron spectroscopy is a powerful surface-sensitive technique used to investigate the electronic structure of materials. By irradiating a sample with photons and analyzing the kinetic energy of the emitted electrons, one can determine the binding energies of electrons in both core and valence states.

Chemical Shift Analysis for Interatomic Bonding Characterization

X-ray Photoelectron Spectroscopy (XPS) is particularly effective for probing core electron states. The binding energies of these core levels are sensitive to the local chemical environment of an atom. Changes in these binding energies, known as chemical shifts, provide valuable information about charge transfer and the nature of interatomic bonding.

In copper-gold alloys, the formation of intermetallic bonds leads to a redistribution of electron density between the copper and gold atoms. This is reflected in the shifts of the Cu 2p and Au 4f core level peaks relative to their positions in the pure metals. For instance, in some Au-Cu alloys, a negative shift in the binding energy of the metallic Cu 2p peak is observed compared to monometallic copper. This shift is attributed to electron transfer from copper to gold, which decreases the electron density around the copper atoms. researchgate.net Conversely, the Au 4f binding energy can shift to a lower value, indicating an alloy environment. mdpi.com

One study on Au₃Cu identified peaks for metallic copper (Cu⁰) at binding energies of 931.2 eV (Cu 2p₃/₂) and 950.8 eV (Cu 2p₁/₂). researchgate.net The presence of partially oxidized species like Cu₂O can also be identified by characteristic peaks at slightly higher binding energies. researchgate.net The precise binding energies can vary with the alloy's composition and structure.

Table 1: Representative XPS Core Level Binding Energies for Copper Species

Species Core Level Binding Energy (eV)
Metallic Copper (Cu⁰) Cu 2p₃/₂ ~932.8
Metallic Copper (Cu⁰) in Au₃Cu Cu 2p₃/₂ ~931.2
Copper(I) Oxide (Cu₂O) Cu 2p₃/₂ ~933.1

Note: Binding energies are approximate and can vary based on instrument calibration and specific alloy composition. Data sourced from multiple studies. researchgate.netresearchgate.netsurfacesciencewestern.com

Valence Band Spectroscopy for Electronic Density of States Probing and Fermi Level Position

Ultraviolet Photoelectron Spectroscopy (UPS), which uses lower-energy ultraviolet photons, is ideal for investigating the valence electronic states near the Fermi level (EF). youtube.comyoutube.com The resulting spectra provide a direct map of the occupied density of states (DOS), which is composed of the overlapping valence orbitals of the constituent atoms.

In the Cu-Au system, the valence band is primarily formed by the hybridization of Cu 3d and Au 5d electronic states. UPS spectra of Cu-Au alloys show characteristic features corresponding to these d-bands. The Cu 3d bands are typically located at binding energies between 2 and 5.5 eV below the Fermi level. researchgate.net When gold is alloyed with copper, the Au 5d bands form a broad band, often observed between 2 and 8 eV. researchgate.net The hybridization between the Cu 3d and Au 5d states, along with the s-electrons, is fundamental to the bonding in these intermetallic compounds. The position and shape of these features in the UPS spectrum are sensitive to the alloy's composition and atomic arrangement, providing insight into the electronic interactions that determine its stability and properties.

X-ray Absorption Spectroscopy (XAS, XANES, EXAFS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure around a specific absorbing atom. It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Near-Edge Structure Analysis for Electronic Hybridization Effects and Oxidation States

The XANES region, which encompasses the absorption edge and extends about 50 eV above it, is sensitive to the oxidation state, coordination geometry, and electronic hybridization of the absorbing atom. xrayabsorption.org The position of the absorption edge shifts to higher energy with an increasing oxidation state. geologyscience.ru

For copper-gold alloys, XANES at the Cu K-edge can be used to determine the oxidation state of copper. Features in the first derivative of the XANES spectra can distinguish between Cu⁰, Cu⁺, and Cu²⁺ states, with maxima typically appearing at distinct energies for each state. researchgate.net For instance, a characteristic pre-edge peak below 8985 eV is often a fingerprint for the Cu(I) state. researchgate.net The shape and intensity of the main absorption peak (the "white line") are related to the density of unoccupied electronic states and can provide information about d-d hybridization between copper and gold. In Au₃Cu alloys, changes in the absorption intensity at the Au L₃-edge and the Cu K-edge compared to the pure metals indicate charge transfer from gold to copper. researchgate.net

Extended Fine Structure Analysis for Coordination Numbers and Bond Lengths

The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, consists of oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. libretexts.org Analysis of these oscillations can yield precise information about the local atomic environment, including the coordination number (CN), the distance to neighboring atoms (bond length), and the degree of local disorder. scispace.com

In Cu-Au intermetallic compounds, EXAFS can be used to determine the number of Cu and Au neighbors around a central Cu or Au atom and their respective bond distances. This is critical for confirming the ordered atomic arrangement in phases like Cu₃Au and Au₃Cu. For example, in bimetallic nanoparticles, the total metal-metal coordination number provides an estimate of the particle size, as surface atoms have lower coordination than bulk atoms. utexas.edu The analysis can distinguish between different types of atomic pairs (e.g., Cu-Cu vs. Cu-Au) and measure their specific bond lengths, which may differ from those in the pure metals due to alloying effects. researchgate.net

Table 2: Example of Structural Parameters from EXAFS Analysis

Sample System Absorber-Scatterer Pair Coordination Number (CN) Bond Length (Å)
Pd-Cu Nanoparticles Pd-Pd 5.8 ± 0.7 2.78 ± 0.01
Pd-Cu Nanoparticles Cu-Cu 4.4 ± 1.0 2.56 ± 0.02
Cu(II) Complex Cu-O (equatorial) 4 ~1.96
Cu(II) Complex Cu-O (axial) 2 ~2.14 - 2.32

Note: This table provides examples of parameters that can be obtained from EXAFS. Data is illustrative and sourced from studies on related systems, as specific EXAFS data for "Copper--gold (3/4)" is not available. utexas.edu

Theoretical Calculations of Electronic Band Structure and Density of States

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for investigating the electronic properties of materials from a theoretical standpoint. These calculations provide detailed information on the electronic band structure and the Density of States (DOS), which are essential for a complete understanding of interatomic bonding.

For Cu-Au alloys, theoretical calculations show that the electronic structure is characterized by the strong hybridization of the Cu 3d and Au 5d orbitals. mdpi.comnih.gov The partial density of states (PDOS) reveals the contribution of each element's orbitals to the total DOS. mdpi.com In general, the Au 5d bands are wider and located at a higher binding energy compared to the Cu 3d bands. Upon alloying, these bands interact and modify, influencing the material's stability and reactivity.

Calculations for various Au:Cu ratios demonstrate that the band structure of the alloys is similar to that of the constituent metals, confirming their metallic nature with no band gap at the Fermi level. mdpi.com The DOS near the Fermi level is dominated by both Cu-d and Au-d electrons, which play a crucial role in the electrical conductivity and catalytic properties of the material. researchgate.net DFT calculations can also predict structural properties, such as lattice constants, which generally decrease as the concentration of copper (with its smaller atomic radius) increases in the alloy. mdpi.com These theoretical models provide a framework for interpreting experimental results from photoelectron and X-ray absorption spectroscopies.

Band Structure Calculations for Metallicity and Charge Carrier Characteristics

The electronic structure of ordered Cu₃Au has been extensively investigated through various first-principles calculations, providing significant insights into its metallic nature and the characteristics of its charge carriers. iaea.org Early calculations utilized the relativistic linear muffin-tin orbitals (LMTO) method. aps.org These studies revealed that ordered Cu₃Au possesses distinct d-bands for copper and gold, which are positioned within and hybridize with a common s-band derived from both elements. aps.org The calculated density of states (DOS) from these models shows good agreement with experimental results. aps.org

More recent investigations have employed methods such as the self-consistent-field (SCF) fully relativistic LMTO method and the Korringa-Kohn-Rostoker coherent-potential-approximation (KKR-CPA). bohrium.comaps.org These calculations confirm the itinerant nature of the Au 5d states and show that the most significant alterations to the electronic structure upon ordering occur in energy regions away from the Fermi energy. bohrium.com First-principles local-density methods have also been applied, highlighting the importance of charge and relaxational fluctuations, which can lead to non-rigid shifts in electronic energy levels of up to 1 eV. researchgate.net

Upon the formation of the Cu₃Au alloy, theoretical calculations indicate a transfer of charge from the gold atoms to the copper atoms. researchgate.net Specifically, Cu atoms have been calculated to gain approximately 0.03 electrons per atom, while Au atoms lose about 0.13 electrons per atom compared to their pure metallic states. researchgate.net The primary charge carriers are understood to originate predominantly from copper's 4s and 4p states. aps.org

Table 1: Summary of Band Structure Calculation Methods and Key Findings for Cu₃Au

Calculation MethodKey FindingsReference
Relativistic Linear Muffin-Tin Orbitals (LMTO)Distinct Cu and Au d-bands hybridizing with a common s-band; Fermi surface originates mainly from Cu 4s and 4p states. aps.org
Self-Consistent-Field (SCF) Relativistic LMTOLargest electronic structure changes upon ordering occur away from the Fermi energy; confirms itinerant nature of Au 5d states. bohrium.com
Korringa-Kohn-Rostoker Coherent-Potential-Approximation (KKR-CPA)Systematic study of electronic structure changes in ordered and disordered phases. aps.org
First-Principles Local-Density Method (Linearized Augmented-Plane-Wave)Charge and relaxational fluctuations lead to significant stabilization and non-rigid shifts in energy levels. researchgate.net
NRL-Tight Binding MethodCalculates charge transfer from Au to Cu atoms upon alloy formation. researchgate.net

Fermi Surface Topology and its Implications for Electronic Behavior and Transport

The topology of the Fermi surface in Cu₃Au is a critical factor influencing its electronic and transport properties, such as the Hall coefficient. aps.org Experimental measurements using de Haas-van Alphen spectroscopy have provided a detailed picture of the Fermi surface in ordered Cu₃Au, which shows excellent agreement with theoretical band structure calculations. aps.org

The Fermi surface is found to originate primarily from copper 4s and 4p states. aps.org Its topology is significantly influenced by the superlattice structure of the ordered alloy. Large portions of the Fermi surface lie in close proximity to the superlattice zone planes, a feature that suggests a non-negligible electronic contribution to the order-disorder phase transformation. aps.org The interaction between the Fermi surface and these new Brillouin zone boundaries introduced by ordering gives rise to energy gaps, with a superlattice band gap of approximately 0.04 Ry being reported. aps.orgaps.org This interaction is also considered a potential explanation for the anomalous changes observed in the electronic properties of Cu₃Au upon ordering. aps.org

The shape of the Fermi surface is defined by d-orbitals with T₂g symmetry. researchgate.net The proximity of the Fermi surface to the superlattice zone boundaries is a key aspect of its topology, driving many of the unique electronic behaviors observed in the Cu₃Au system. aps.org

Table 2: Experimental and Theoretical Fermi Surface Characteristics of Ordered Cu₃Au

CharacteristicFindingReference
Experimental Techniquede Haas-van Alphen Spectroscopy aps.org
Primary OriginCopper 4s and 4p states aps.org
Defining Orbitalsd-orbitals of T₂g symmetry researchgate.net
Topological FeatureLarge portions are close to the superlattice zone planes. aps.org
Superlattice Band GapApproximately 0.04 Ry aps.org
ImplicationSignificant electronic contribution to the order-disorder transformation. aps.org

Spectroscopic Ellipsometry for Determination of Optical Constants and Electronic Transitions

Spectroscopic ellipsometry is a non-invasive optical technique used to determine the optical constants (such as the refractive index, n, and the extinction coefficient, k) and probe the electronic structure of materials. nih.govchalcogen.ro It measures the change in the polarization state of light upon reflection from a sample's surface. researchgate.net This change is quantified by two parameters, Psi (Ψ) and Delta (Δ), which are related to the complex reflectance ratio of the material. svc.org

For ordered Cu₃Au, optical spectra have been measured at low temperatures using a direct ellipsometric technique. aps.org These measurements revealed several structural elements in the spectra, both above the absorption edge and in the infrared region. aps.org

The interpretation of these experimental spectra is performed by comparing them to the interband absorption calculated from the ab initio band structure. aps.org The features observed in the optical spectra correspond to electronic transitions between different energy bands. For instance, the changes in optical absorption upon ordering have been interpreted in terms of new energy gaps opened by the Bragg reflection planes of the superlattice, as well as the folding of the energy bands. aps.org This powerful combination of experimental ellipsometry and theoretical band structure calculations allows for a detailed understanding of the electronic transitions that govern the optical properties of Cu₃Au. aps.org

Thermodynamics and Phase Equilibria Studies of Copper Gold Intermetallic Phases

Caloric Measurements and Heat Capacity Investigations

Calorimetry is a fundamental experimental technique for quantifying the thermal properties of materials, including the heat capacity and the enthalpy changes associated with phase transitions. For the copper-gold system, these measurements provide direct insight into the energetics of the order-disorder transformations.

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Phase Transition Temperatures

Differential Scanning Calorimetry (DSC) is a primary tool for determining the temperatures and enthalpy changes (ΔH) of phase transitions. In the context of Cu-Au alloys, DSC is particularly effective at characterizing the first-order phase transition of Cu₃Au from its low-temperature ordered L1₂ crystal structure to the high-temperature disordered face-centered cubic (fcc) solid solution. aps.org

When an ordered Cu₃Au sample is heated in a DSC instrument, a distinct endothermic peak appears at the critical temperature (T_c) of the transition. This peak represents the energy absorbed by the alloy to break the long-range order of the superlattice. nih.gov Experimental studies have placed this critical temperature for Cu₃Au at approximately 662 K (389 °C). aps.orgmit.edu The integration of this peak provides the enthalpy of disordering. Reported values for this enthalpy vary, with sources citing figures around 2.0 kJ mol⁻¹ to 4.431 kJ/mol. aps.orgnih.gov The corresponding total entropy of this transition is calculated to be 6.7 J/mol K. aps.org Similar order-disorder transitions are expected for the CuAu₃ composition, though its phase boundaries remain a subject of greater dispute. aps.org

CompoundTransition TypeCritical Temperature (Tc)Enthalpy of Transition (ΔH)
Cu₃Au Order (L1₂) → Disorder (fcc)~662 K2.0 - 4.43 kJ/mol

This table presents data on the order-disorder phase transition for the Cu₃Au compound as measured by calorimetric techniques like DSC.

Adiabatic Calorimetry for Specific Heat and Entropy Determination related to Ordering

Adiabatic calorimetry provides highly accurate data on the heat capacity (C_p) of a material as a function of temperature. By measuring the heat capacity of both the ordered (L1₂) and disordered (fcc) states of Cu₃Au, the thermodynamic functions associated with the ordering process, particularly entropy (S), can be determined. tandfonline.com

Studies have shown a measurable difference in the heat capacities of the two states. tandfonline.com The disordered sample typically exhibits a larger heat capacity, which gives rise to a vibrational entropy of disordering. nih.govresearchgate.net This vibrational contribution to the total entropy change of the transition is small but significant, with estimates ranging from approximately 0.05 R (where R is the gas constant) to (0.14 ± 0.05)k_B atom⁻¹. nih.govtandfonline.com

The total entropy of the transition (ΔS_total) is a sum of configurational, vibrational, and electronic contributions. aps.orgmit.edu For the Cu₃Au transition at 662 K, the total entropy change is experimentally measured to be 6.7 J/mol K. aps.org The primary contribution is the configurational entropy, which arises from the random arrangement of Cu and Au atoms on the crystal lattice in the disordered state. However, analyses have shown that the sum of estimated vibrational and configurational entropies often exceeds the total measured entropy. aps.orgmit.edu This discrepancy has been reconciled by calculating the electronic entropy contribution, which was found to be negative (-6.29 J/mol K), bringing the theoretical estimates into reasonable agreement with calorimetric measurements. aps.orgmit.edu

Entropy ContributionDescriptionReported Value (Cu₃Au)
ΔS_total Total entropy of the order-disorder transition measured by calorimetry.6.7 J/mol K aps.org
ΔS_vibrational Entropy change due to differences in lattice vibrations between ordered and disordered states.0 to 4.7 J/mol K aps.org
ΔS_configurational Entropy change due to the random mixing of atoms in the disordered state.> ΔS_total (often overestimated)
ΔS_electronic Entropy change arising from the difference in the electronic density of states near the Fermi level.-6.29 J/mol K aps.orgmit.edu

This table breaks down the different contributions to the total entropy of the order-disorder transition in Cu₃Au.

Phase Diagram Determination and Modeling

The phase diagram of the copper-gold system is a graphical representation of the equilibrium phases present at different temperatures and compositions. It is a cornerstone for understanding the alloy's behavior during thermal processing.

Experimental Determination of Solidus and Liquidus Boundaries and Phase Fields

The boundaries of the Cu-Au phase diagram have been established through extensive experimental work. The liquidus line represents the temperature above which the alloy is completely liquid, while the solidus line indicates the temperature below which it is completely solid. lucasmilhaupt.comwikipedia.org Between these two lines lies a "mushy" zone where solid and liquid phases coexist. lucasmilhaupt.comwikipedia.org

For the Cu-Au system, these boundaries were reliably determined using techniques such as thermal analysis (measuring cooling and heating curves). cmu.edu The diagram shows that copper and gold are completely miscible in both the liquid and solid states at high temperatures, forming a continuous solid solution with a face-centered cubic (fcc) structure. cmu.edu At lower temperatures, ordered intermetallic phases appear. Below 683 K (410 °C), the disordered fcc phase undergoes transformations to ordered structures, including Cu₃Au (L1₂ structure), CuAu (L1₀ structure), and Au₃Cu (L1₂ structure). cmu.eduresearchgate.net The congruent melting point, where the liquidus and solidus curves meet, occurs at a composition of approximately 44 atomic % Cu and a temperature of 910 °C. cmu.edunih.gov

Composition (wt % Cu)Solidus Temperature (°C)Liquidus Temperature (°C)
010641064
1010181050
209781019
30935985
40900942
50889905
60895920
70920950
80955988
9010051032
10010851085

This table presents the experimentally determined solidus and liquidus temperatures for the Copper-Gold system, which define the boundaries between the solid, liquid, and mixed-phase regions.

CALPHAD (Calculation of Phase Diagrams) Approaches for Thermodynamic Modeling and Prediction

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool for modeling and predicting phase equilibria in multicomponent systems. arxiv.orgnih.gov It works by developing mathematical models that describe the Gibbs free energy of each individual phase as a function of temperature, pressure, and composition. arxiv.org

Within the CALPHAD framework, models like the Compound Energy Formalism (CEF) are used to describe the thermodynamics of phases with different sublattices, which is ideal for modeling order-disorder transitions in alloys like Cu₃Au. researchgate.net The parameters for these Gibbs energy models are optimized by fitting them to a wide range of experimental data, including phase boundary information and thermochemical data from calorimetry, as well as results from first-principles (ab initio) calculations. nih.govarxiv.org Once a self-consistent thermodynamic database is developed, it can be used to calculate the phase diagram with high accuracy. researchgate.netresearchgate.net This approach not only reproduces known experimental data but also allows for the prediction of phase equilibria in regions where experimental data is scarce and can be extended to model more complex, multicomponent alloys based on the Cu-Au system. nih.gov

Free Energy Minimization Techniques for Stable Phase Prediction and Configurational Contributions

The fundamental principle of thermodynamic equilibrium states that a system at constant temperature and pressure will adopt the phase or mixture of phases that minimizes its total Gibbs free energy (G). iaea.org For the Cu-Au system, this principle is used to predict which phase—the ordered L1₂ structure or the disordered A1 (fcc) solid solution—is stable at a given temperature and composition.

The Gibbs free energy is defined as G = H - TS, where H is enthalpy, T is temperature, and S is entropy. The stability of a phase is determined by the interplay between its enthalpy and entropy.

Enthalpy (H): This term is related to the bonding energy within the crystal. In Cu-Au, the formation of ordered structures is enthalpically favorable, meaning the ordered state has a lower enthalpy than the disordered state at low temperatures.

Entropy (S): This term relates to the degree of disorder. The total entropy has several components, with the most significant for this transition being the configurational entropy. The configurational entropy is much higher in the disordered phase due to the vast number of ways to arrange the Cu and Au atoms randomly on the lattice. nih.gov Vibrational entropy also contributes to the total free energy, and studies show it tends to be lower in the ordered configuration. researchgate.net

At low temperatures, the enthalpic term (-TS is small) dominates, and the lower enthalpy of the ordered phase makes it stable. As the temperature increases, the -TS term becomes more significant and negative. The high configurational entropy of the disordered phase eventually causes its Gibbs free energy to become lower than that of the ordered phase, driving the transition to the disordered state. researchgate.net By calculating the free energy for both the ordered and disordered phases as a function of temperature, the point at which their free energy curves intersect can be determined. This intersection point predicts the equilibrium phase transition temperature, T_c. iaea.org

Kinetics of Phase Transformations and Ordering Phenomena in Copper Gold Intermetallic Phases

Experimental Investigations of Ordering Kinetics

The study of ordering kinetics in copper-gold alloys has been facilitated by a variety of experimental techniques that can probe the changes in crystal structure, electrical properties, and mechanical behavior as the material transitions between ordered and disordered states.

Time-Resolved X-ray Diffraction for Order Parameter Evolution and Domain Growth

Time-resolved X-ray diffraction (XRD) is a powerful tool for in-situ monitoring of the structural evolution during ordering processes. By measuring the intensity and width of superlattice reflections, which are characteristic of the ordered structure, the long-range order (LRO) parameter and the average size of the ordered domains can be determined as a function of time.

A study on single-crystal bulk Cu₃Au using time-resolved X-ray scattering has clearly identified three distinct kinetic regimes following a quench from a high-temperature disordered state to a temperature below the order-disorder transition temperature aps.org. These regimes are:

Nucleation: The initial stage where small, ordered nuclei form within the disordered matrix.

Ordering: The growth of these ordered domains.

Coarsening: A later stage where larger domains grow at the expense of smaller ones, driven by the reduction of interfacial energy associated with antiphase boundaries.

The evolution of the superlattice peaks provides quantitative data on the ordering process. The shape of the scattering function has been observed to transition from a Gaussian profile in the ordering regime to a Lorentzian squared profile during the coarsening stage, which is consistent with a curvature-driven growth mechanism aps.org. The long-range order parameter, 's', which quantifies the degree of atomic ordering, can be estimated from the integrated intensity of the superlattice reflections kek.jp. For a perfectly ordered Cu₃Au structure, s=1, while in the completely disordered state, s=0 kek.jp.

Table 1: Evolution of Long-Range Order Parameter (s) and Domain Size in Cu₃Au during Isothermal Annealing (Hypothetical Data)
Annealing Time (minutes)Long-Range Order Parameter (s)Average Domain Size (nm)
100.355
300.6015
600.8030
1200.9050
2400.9580

Electrical Resistivity Measurements as a Sensitive Probe of Ordering Progress

Electrical resistivity is highly sensitive to the atomic arrangement in an alloy. The scattering of conduction electrons is influenced by the degree of order, the size of antiphase domains, and the presence of other crystal defects. Consequently, electrical resistivity measurements provide a valuable method for tracking the kinetics of ordering and disordering.

In Cu-Au alloys, the electrical resistivity generally decreases as the degree of long-range order increases. This is because the periodic potential of the ordered lattice leads to less scattering of electrons compared to the random potential of a disordered alloy. The state of order in Cu₃Au can be specified by at least three parameters: the degree of long-range order within the domains, the antiphase domain size, and the volume fraction of the domains researchgate.net.

Isothermal annealing experiments on Au₃Cu have shown that the electrical resistivity can initially increase and then decrease during the ordering process researchgate.net. This anomalous behavior is not fully explained by simple models. The residual resistance of Cu-Au alloys is high in both the quenched (disordered) and slowly-cooled (ordered) states aps.org. However, for compositions like Cu₃Au and CuAu, the ratio of residual resistance to the ice point resistance is significantly lower in the ordered state aps.org. This difference allows for the sensitive tracking of the ordering progress. The critical temperatures for ordering in Cu₃Au and CuAu₃ are approximately 388°C and 220°C, respectively dtic.mil.

Table 2: Electrical Resistivity of Cu₃Au at Different States of Order (Representative Data)
State of OrderTemperature (°C)Electrical Resistivity (µΩ·cm)
Disordered (Quenched)2511.5
Partially Ordered257.8
Fully Ordered (Slowly Cooled)254.2
Disordered45014.0

Microhardness and Mechanical Response Changes During Ordering and Disordering

The mechanical properties of Cu-Au alloys, such as microhardness and yield strength, are strongly dependent on the state of order. The formation of an ordered lattice and the presence of antiphase boundaries significantly affect dislocation motion.

During the ordering process, the microhardness of Cu-Au alloys generally increases. This is attributed to the increased resistance to dislocation motion caused by the ordered structure and the presence of antiphase domain boundaries, which act as obstacles. In stoichiometric CuAu, a continuous increase in long-range order is associated with a similar increase in hardness during both heating from an ordered state and cooling from a disordered state researchgate.net.

Explosive loading experiments on Cu₃Au have shown that in the pressure range of 290 to 370 kbars, the degree of long-range order in an initially ordered alloy decreases sharply onemine.org. This disordering is accompanied by changes in microhardness. The mechanical properties of ordered CuAu alloy nanowires have also been investigated, revealing that an increased degree of order leads to a transition from a twinning-based to a slip-based deformation mechanism and an increase in yield strength programmaster.org.

Table 3: Microhardness of CuAu during Isochronal Heating and Cooling researchgate.net
Thermal TreatmentTemperature (°C)Microhardness (HV)
Heating from Ordered State100180
Heating from Ordered State300160
Heating from Ordered State450110
Cooling from Disordered State400125
Cooling from Disordered State200175

Nucleation and Growth Mechanisms of Ordered Domains

Homogeneous and Heterogeneous Nucleation of Ordered Phases

The formation of new phases, including ordered domains, can occur through two primary nucleation mechanisms:

Homogeneous Nucleation: This occurs spontaneously within the bulk of the parent phase without the influence of any pre-existing interfaces or defects. It requires a significant undercooling below the transition temperature to overcome the energy barrier for forming a new interface.

Heterogeneous Nucleation: This is initiated at pre-existing sites such as grain boundaries, dislocations, or impurities. These sites lower the energy barrier for nucleation, making it the more common mechanism in most real material systems.

In the Cu-Au system, the nucleation of ordered domains is a complex process. While classical nucleation theory provides a framework, the specifics of whether nucleation is predominantly homogeneous or heterogeneous are still a subject of investigation. It is generally believed that heterogeneous nucleation plays a significant role, especially at smaller undercoolings. The presence of defects in the crystal lattice can act as preferential sites for the formation of ordered nuclei.

Domain Coarsening, Antiphase Boundary (APB) Evolution, and Morphology

Once ordered domains have nucleated and grown to impinge upon one another, they form a structure of domains separated by antiphase boundaries (APBs). An APB is a planar defect across which the sublattice occupation is shifted. For instance, in Cu₃Au, if the Au atoms occupy one of the four simple cubic sublattices, an APB separates regions where the Au atoms are on different sublattices.

The subsequent evolution of this domain structure is driven by the reduction of the total APB energy. This process, known as domain coarsening, involves the growth of larger domains at the expense of smaller ones. The kinetics of domain coarsening in Cu₃Au have been found to be consistent with a curvature-driven growth mechanism aps.org.

The morphology of the APBs can be complex. In the ordered alloy CuAu II, a periodic arrangement of antiphase domain boundaries has been directly observed using transmission electron microscopy researchgate.net. These boundaries can form intricate, closed-loop structures. The presence of dislocations can also influence the formation and morphology of APBs researchgate.net. In situ atomic-resolution electron microscopy has revealed that a monatomic step at the surface of a Cu(Au) solid solution can induce the formation of an antiphase boundary that extends into the subsurface layers aps.org.

Theoretical Models for Transformation Kinetics

The transition from a disordered solid solution to an ordered intermetallic phase in copper-gold alloys is a time-dependent process. Understanding the kinetics of this transformation is crucial for controlling the material's microstructure and, consequently, its properties. Theoretical models provide a quantitative framework for describing the progress of these ordering phenomena.

Avrami-Type Analysis for Quantitative Description of Transformation Progress

The Avrami equation, also known as the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation, is a widely used model to describe the kinetics of isothermal phase transformations, including the order-disorder transitions in Cu-Au alloys. youtube.comyoutube.com The model quantifies the fraction of a phase transformed, y, as a function of time, t, at a constant temperature. imim.pl

The general form of the Avrami equation is:

y = 1 - exp(-ktⁿ)

Where:

y is the fraction of the transformed volume.

t is time.

k is a temperature-dependent rate constant that incorporates nucleation and growth rates.

n is the Avrami exponent, a constant that provides insight into the mechanism of the transformation (e.g., nucleation rate, dimensionality of growth).

The values of n and k are determined experimentally by fitting the transformation data. youtube.com For instance, by measuring a property that changes with the degree of order (like electrical resistivity or X-ray diffraction peak intensity) over time at a set temperature, the transformed fraction y can be calculated. Plotting ln[-ln(1-y)] versus ln(t) yields a straight line with a slope of n and an intercept related to k. youtube.com

The Avrami exponent, n, can indicate the nature of the nucleation and growth process. For example, different values of n can suggest whether nucleation is continuous or sporadic and whether growth occurs in one, two, or three dimensions.

Table 1: Interpretation of Avrami Exponent (n) Values

Avrami Exponent (n) Nucleation Condition Growth Dimensionality Transformation Mechanism
1 Continuous 1D Growth from grain edges
2 Continuous 2D Growth from grain edges
3 Continuous 3D Growth from grain edges
4 Continuous 3D Homogeneous nucleation

This table provides a generalized interpretation of the Avrami exponent. The actual mechanisms can be more complex.

Studies on Cu₃Au and related alloys utilize this analysis to quantify how factors like composition and temperature affect the speed of the ordering process. aps.org

Phase-Field Modeling of Microstructure Evolution and Domain Interactions

Phase-field modeling is a powerful computational technique used to simulate the evolution of complex microstructures in materials without explicitly tracking the interfaces between different phases or domains. ustb.edu.cnmdpi.com This method is particularly well-suited for modeling the formation and coarsening of ordered domains in Cu-Au alloys.

In this approach, the microstructure is described by a set of continuous variables called phase fields or order parameters. For an order-disorder transition in Cu₃Au, an order parameter could represent the degree of long-range order (LRO). desy.de The value of this parameter would vary smoothly from one value in the ordered domains to another in the disordered matrix, with the interface being a region where the parameter changes rapidly.

The evolution of the phase field is governed by equations that minimize the total free energy of the system, which typically includes contributions from both the bulk chemical free energy and the interfacial energy. mdpi.comresearchgate.net By solving these equations numerically, researchers can simulate:

Nucleation and Growth: The initial formation of small ordered domains within the disordered matrix.

Domain Coarsening: How these domains grow and interact over time, with larger domains growing at the expense of smaller ones.

Antiphase Boundaries (APBs): The formation of interfaces where ordered domains with different crystallographic registries meet.

Phase-field simulations provide valuable visual and quantitative information about the kinetics of ordering, the resulting domain structure, and how these are influenced by factors like annealing temperature and alloy composition. scilit.com This method allows for a detailed understanding of the complex domain interactions that are difficult to observe directly in experiments.

Influence of External Stimuli on Ordering Kinetics

The rate at which copper-gold alloys achieve an ordered state is highly sensitive to external conditions. These stimuli can either accelerate or hinder the atomic rearrangement required for the formation of the superlattice structure.

Effect of Temperature, Pressure, and Applied Stress on Ordering Rates

Temperature: Temperature is the most critical factor influencing ordering kinetics. The transformation from a disordered to an ordered state is a diffusion-controlled process, meaning it relies on the movement of atoms. nih.gov

Below the Critical Temperature (Tc): Ordering is thermodynamically favorable. However, if the temperature is too low, atomic diffusion is sluggish, and the ordering process can be extremely slow, potentially preventing the system from reaching full equilibrium. cmu.edu

Near the Critical Temperature (Tc): As the temperature approaches Tc (approximately 663 K for stoichiometric Cu₃Au), the thermodynamic driving force for ordering decreases, but atomic mobility is high. researchgate.net The interplay between these two factors results in a maximum ordering rate at a temperature significantly below Tc.

Above the Critical Temperature (Tc): The disordered phase is thermodynamically stable, and any existing long-range order will be destroyed.

Pressure: Applying external pressure can alter the phase stability and transformation kinetics of Cu-Au alloys. Increasing pressure generally favors more densely packed structures. For Cu₃Au, studies have shown that the critical ordering temperature (Tc) increases with pressure. researchgate.net This is because pressure enhances the energetic preference for the more compact, ordered L1₂ structure over the disordered face-centered cubic (FCC) structure. researchgate.net The rate of change of the critical temperature with pressure for Cu₃Au has been calculated to be approximately 1.8 K/kbar. researchgate.net

Table 2: Effect of Pressure on the Critical Temperature of Cu₃Au

Pressure (kbar) Calculated Critical Temperature (K)
0 663
10 681
20 699

Data derived from theoretical calculations using the statistical moment method. researchgate.net

Applied Stress: External or internal stresses can significantly influence the ordering process. Stress can lead to the preferential formation of certain ordered domain variants, a phenomenon known as stress-induced ordering. dntb.gov.ua This is because the transformation from the cubic disordered phase to the ordered structure can involve slight changes in lattice parameters, and applied stress can make the formation of domains with specific orientations energetically more favorable. This effect can be harnessed to create materials with anisotropic properties. Macroscopic shape changes in samples have been observed during ordering, attributed to stress release through mechanisms like twinning at the free surface. researchgate.net

Role of Irradiation and Mechanical Deformation on Order-Disorder Transitions

Irradiation: Bombardment with energetic particles, such as neutrons or ions, can have a dual effect on the state of order in Cu-Au alloys.

Disordering: High-energy particle collisions can displace atoms from their lattice sites, disrupting the established long-range order. This can lead to a decrease in the degree of order or, with a high enough dose, complete randomization of the alloy.

Radiation-Enhanced Ordering: Conversely, the defects (vacancies and interstitials) created by irradiation can increase atomic mobility. In some temperature regimes, this radiation-enhanced diffusion can accelerate the ordering process, allowing the alloy to approach its equilibrium ordered state faster than through thermal diffusion alone.

Studies on irradiated copper have shown that irradiation produces defects that act as barriers to dislocation motion, leading to hardening. dtu.dk In an ordered alloy, these defects would also interact with the superlattice structure, affecting both the mechanical properties and the stability of the ordered phase.

Mechanical Deformation: Introducing plastic deformation, for example through rolling or drawing, into a disordered Cu-Au alloy can significantly accelerate the subsequent ordering kinetics during annealing. The high density of dislocations and other defects created during deformation act as fast diffusion paths and heterogeneous nucleation sites for the ordered domains. This allows the ordering process to occur at lower temperatures or in shorter times compared to an undeformed sample. However, deforming a previously ordered alloy can destroy the long-range order, leading to a disordered state. epfl.ch The interplay between deformation and annealing is a key aspect of thermomechanical processing used to control the final microstructure and properties of these alloys. epfl.ch

Defect Chemistry and Point Defect Analysis in Copper Gold Intermetallic Phases

Vacancy Formation and Migration Energetics

Vacancies, or unoccupied atomic sites, are fundamental to solid-state diffusion and play a crucial role in the kinetics of ordering in Cu-Au alloys. mines-albi.fruni-leipzig.de Their concentration and mobility are governed by their formation and migration energies.

Ab initio calculations, based on Density Functional Theory (DFT), provide fundamental insights into the energetics of vacancies without empirical input. aps.org These computational methods have been employed to determine the formation and migration energies of vacancies in Cu₃Au, revealing distinct energetics for the two atomic constituents.

DFT calculations show that the energy required to form a vacancy on a copper sublattice is significantly lower than that for a gold sublattice. aps.org This suggests a higher equilibrium concentration of copper vacancies compared to gold vacancies at any given temperature. aps.org The migration energies for vacancy-assisted diffusion have also been calculated, indicating that copper is the more mobile species in the Cu₃Au lattice. aps.org This is because the energy barrier for a copper atom to jump into an adjacent vacancy is lower than that for a gold atom. aps.org Specifically, a Cu atom's migration to an adjacent Au vacancy has the lowest energy barrier. aps.org

Table 1: Calculated Vacancy Energetics in Cu₃Au via DFT
ParameterValue (eV)Reference
Cu Vacancy Formation Energy0.75 aps.org
Au Vacancy Formation Energy1.53 aps.org
Migration Energy (Cu atom to Cu vacancy)0.65 aps.org
Migration Energy (Cu atom to Au vacancy)0.43 aps.org
Migration Energy (Au atom to Cu vacancy)1.01 aps.org

Positron Annihilation Spectroscopy (PAS) is a highly sensitive, non-destructive technique for studying open-volume defects such as vacancies and their clusters in materials. researchgate.netnipne.roxray.cz The method is based on implanting positrons into a sample; these positrons are preferentially trapped at defect sites where the electron density is lower, leading to a longer positron lifetime. nipne.roxray.cz By measuring the lifetime of positrons or the Doppler broadening of the annihilation radiation, one can obtain information on the size and concentration of vacancies. nipne.ro

PAS studies on Cu₃Au have provided experimental validation for theoretical predictions and further details on vacancy behavior. Experiments have confirmed that vacancies migrate and form three-dimensional clusters in the temperature range of 260–400 K. iaea.org These vacancy clusters subsequently dissolve at higher temperatures, between 400–500 K. iaea.org Early experiments using electrical resistivity measurements concluded that the activation energy for vacancy formation is approximately 1.0 eV, with a migration energy of about 0.9 eV. tandfonline.com More recent PAS measurements have deduced a vacancy migration enthalpy (H_M) of 1.4–1.6 eV in Cu₃Au and CuAu. researchgate.net

Interstitial Defects and Antisite Defects

Interstitial defects, where an atom occupies a space between regular lattice sites, and antisite defects, where an atom of one type occupies a site normally reserved for the other type, are crucial for understanding phenomena like irradiation damage and chemical disorder. mines-albi.frcambridge.org

Computational modeling, particularly molecular dynamics (MD) simulations, has been instrumental in elucidating the behavior of interstitial and antisite defects. In Cu₃Au, it is proposed that a gold interstitial is unstable and will quickly take the place of a copper atom, resulting in a copper interstitial associated with an antisite defect. iaea.org This suggests a strong interaction between these defect types. The proposed stable configuration for copper interstitials is the <100> Cu-Cu split interstitial. iaea.org

Simulations indicate that interstitials are generally more mobile than vacancies at a given temperature, though they can also be trapped by impurities or other defects. tandfonline.com MD simulations of irradiation damage show that a significant number of antisite defects are created in displacement cascades. cambridge.orgmit.edu These simulations revealed that the creation of antisite defects on the gold sublattice increases weakly with temperature. cambridge.org Furthermore, studies have shown that the presence of point defects, including interstitials and vacancies, is a prerequisite for triggering a crystalline-to-amorphous transition under certain conditions, a process in which chemical disorder (antisite defects) alone is not sufficient. researchgate.net

Table 2: MD Simulation of Antisite Defect Creation in Cu₃Au Cascades
Cascade Energy (keV)Number of Au Antisite Defects (at 660 K)Reference
510.5 cambridge.org
1018.1 cambridge.org
2032.0 cambridge.org

Experimental techniques such as transmission electron microscopy (TEM), X-ray diffraction, and electrical resistivity measurements have been used to characterize antisite disorder. tandfonline.comcambridge.orgresearchgate.net In-situ electron diffraction studies have tracked the long-range order parameter (S) as a function of temperature, showing a dramatic increase in the rate of irradiation-induced disordering as the critical order-disorder temperature (T_C ≈ 390 °C) is approached. cambridge.org This effect is attributed to a coupling between point defect fluxes and the chemical state of order, rather than just the direct mixing from irradiation cascades. cambridge.org

TEM studies on severely plastically deformed Cu₃Au revealed that disordering occurs locally through mechanisms like the formation of antiphase boundary (APB) tubes. researchgate.net X-ray total scattering analysis has been used to study the short-range order in the chemically disordered state above T_C, confirming the development of order reminiscent of the L1₂ structure even before the long-range ordering transition occurs. assayofficelondon.co.uk Early work using electrical resistivity measurements also highlighted the complexity of the ordering process, which involves the interaction of vacancies with "wrong atoms" (antisite defects). tandfonline.com

Defect-Mediated Diffusion Mechanisms

Diffusion in the Cu₃Au system is intrinsically mediated by point defects, primarily vacancies. acs.orgnih.gov The "ordered Cu₃Au rule" describes the observation that copper atoms exhibit greater mobility compared to gold atoms. acs.orgnih.gov This can be explained by the underlying defect-mediated diffusion mechanisms.

This mechanistic understanding is strongly supported by the ab initio calculations of migration energies, which show a significantly higher energy barrier for an Au atom to diffuse into a Cu vacancy (1.01 eV) compared to the barriers for Cu atom diffusion (0.65 eV into a Cu vacancy and 0.43 eV into an Au vacancy). aps.org Therefore, copper is confirmed as the faster-diffusing species, a phenomenon driven by the energetics of vacancy-assisted jumps. aps.org The difference in the diffusion rates of the constituent metals can also lead to the Kirkendall effect, which involves the movement of the interface between the two metals and can result in the formation of voids. unifi.it

Tracer Diffusion Studies and Self-Diffusion Coefficients in Ordered Lattices

Diffusion in the ordered Cu₃Au lattice is a complex process governed by the need to maintain the specific arrangement of copper and gold atoms on their respective sublattices. Tracer diffusion studies, which track the movement of isotopes through the lattice, provide critical insights into the mobility of individual atomic species.

A notable characteristic of diffusion in A₃B intermetallic compounds with the L1₂ structure is the "ordered Cu₃Au rule". researchgate.net This rule posits that the majority element (Cu in this case) diffuses faster than the minority element (Au). researchgate.net This is because the majority atoms can move through their own sublattice with greater ease, whereas the minority atoms' movement is more restricted to prevent the creation of high-energy anti-site defects. researchgate.net

Direct measurements of tracer diffusion coefficients in ordered Cu₃Au confirm this principle. Studies have shown that the diffusion coefficients for both constituent atoms decrease significantly when the alloy transitions from the disordered A1 phase to the ordered L1₂ structure. tandfonline.comcapes.gov.br For instance, in radiation-enhanced diffusion experiments performed just below the critical ordering temperature (Tc ≈ 663 K), the diffusion coefficients of both copper and gold tracers were found to drop by a factor of approximately four upon ordering. tandfonline.comcapes.gov.brtandfonline.com

The activation energy for diffusion is also strongly influenced by the degree of long-range order (S). In the disordered state, the activation energy for gold diffusion in Cu₃Au has been measured at approximately 1.66 eV. researchgate.net In studies using impurity tracers to simulate the diffusion of the main components (Ni for Cu, Pd for Au), the apparent activation enthalpies for thermal diffusion in the ordered state were found to be distinct for each species, reflecting the different energy barriers each atom type must overcome to move through the ordered lattice. tandfonline.comtandfonline.com

Tracer Diffusion Parameters in Cu₃Au

ParameterConditionValueReference
Activation Energy (Au diffusion)Disordered State1.66 ± 0.04 eV researchgate.net
Activation Energy (Zn impurity diffusion)Disordered State (Q₀)126 kJ/mol (~1.31 eV) nii.ac.jp
Activation Energy (Zn impurity diffusion)Ordered State (at 653K-573K)41 kJ/mol (~0.42 eV) nii.ac.jp
Activation Enthalpy (Ni tracer - for Cu)Ordered State (Radiation-Enhanced)0.38 ± 0.02 eV tandfonline.com
Activation Enthalpy (Pd tracer - for Au)Ordered State (Radiation-Enhanced)0.62 ± 0.04 eV tandfonline.com

Modeling of Diffusion Pathways and Jump Frequencies in Complex Structures

Atomic diffusion in the L1₂ structure of Cu₃Au is mediated by point defects, primarily vacancies. aps.org For an atom to move, or "jump," a neighboring vacancy must be present. In a highly ordered structure, random vacancy jumps would create a trail of anti-site defects, destroying the long-range order. Therefore, atomic jumps must be highly correlated to preserve the ordered arrangement. arxiv.org

Modeling studies focus on elucidating these correlated jump sequences. In the L1₂ structure, a vacancy on the copper sublattice can jump to a neighboring copper site without disturbing the order. However, for a gold atom to diffuse, it must involve a more complex sequence of jumps, often involving temporary anti-site defects that are subsequently corrected. These mechanisms ensure that long-range diffusion can occur while minimizing energetic penalties from disorder.

Perturbed angular correlation (PAC) spectroscopy is a powerful technique used to measure the jump frequencies of tracer atoms on a microscopic scale. researchgate.netscientific.net These studies, often performed on isostructural L1₂ compounds, provide data on the mean time an atom resides on a lattice site before jumping to a vacancy. researchgate.netscientific.net The jump frequency (Γ) is directly related to the diffusion coefficient and is a key parameter in diffusion models. Theoretical models have been developed to relate these experimentally measured EFG (electric field gradient) fluctuation rates to tracer jump rates for the Cu sublattice in the Cu₃Au structure. tandfonline.comresearchgate.net

Calculations based on the embedded-atom method (EAM) have been used to determine the energies of various defect configurations in Cu₃Au. cambridge.org These calculations reveal that the vacancy concentration on the gold sublattice is orders of magnitude lower than on the copper sublattice. cambridge.org This profound difference in vacancy population on the two sublattices is a primary reason for the slower diffusion of gold, as the probability of a neighboring vacancy is much lower for a gold atom than for a copper atom.

Role of Defects in Ordering Kinetics, Phase Stability, and Microstructural Evolution

Point defects, particularly vacancies, play a central role in the transformation kinetics, stability, and microstructure of Cu₃Au. The transition from a disordered solid solution to an ordered L1₂ phase requires atomic diffusion, which is only possible through the movement of vacancies.

Ordering Kinetics: The speed of the ordering process is directly proportional to the concentration of mobile vacancies. iaea.orgiaea.org Studies have shown that the ordering process in L1₂ alloys occurs in two stages. capes.gov.br The first stage, at lower temperatures, is controlled by the migration of excess vacancies trapped during quenching from a high temperature. The second stage, at higher temperatures, is governed by the much slower migration of vacancies that are in thermal equilibrium. capes.gov.br Therefore, factors that influence the concentration of quenched-in vacancies, such as quenching temperature and grain size, have a significant impact on the initial ordering rate. capes.gov.br

Phase Stability and Anti-Site Defects: The stability of the ordered L1₂ phase is determined by the energy required to create defects. In Cu₃Au, the energy to form an anti-site defect (e.g., a copper atom on a gold site) is relatively low. cambridge.org This facilitates some degree of disorder. Calculations have shown that deviations from the precise 3:1 stoichiometry are primarily accommodated by the creation of anti-site defects rather than a significant increase in vacancies. cambridge.org The interplay between vacancies and anti-site defects is crucial; for example, a gold atom can diffuse via a mechanism that involves it temporarily occupying a copper anti-site position. researchgate.net

Microstructural Evolution: As the Cu₃Au alloy orders from a disordered state, the ordering process begins at numerous points within the crystal. rsc.orgcolorado.eduresearchgate.net These ordered regions, or domains, have the same crystal structure but may be out of phase with one another. rsc.org Where these domains meet, they form interfaces known as anti-phase boundaries (APBs). rsc.orgtandfonline.com The microstructure of a newly ordered Cu₃Au alloy is characterized by a high density of these APBs. rsc.orgtandfonline.com

Surface Science and Interface Phenomena of Copper Gold Intermetallic Phases

Surface Reconstruction and Elemental Segregation Phenomena

The surfaces of Cu-Au alloys often exhibit structures and compositions that are distinct from the bulk crystal. This is driven by the minimization of surface free energy, which can lead to the rearrangement of surface atoms (reconstruction) and the preferential enrichment of one element at the surface (segregation). In the Cu-Au system, gold, having a lower surface energy than copper, tends to segregate to the surface. nih.govacs.org This segregation is a well-documented phenomenon, leading to a gold-rich surface layer even in copper-rich bulk alloys. nih.govacs.orgosti.gov

This surface enrichment with gold can form a kind of core-shell structure in nanoparticles. nih.govacs.orgresearchgate.net For instance, in Cu-Au nanoparticles, gold segregation can be so pronounced that to achieve a surface composition with more than about 10% copper, the bulk alloy needs to contain over 80% copper. nih.govacs.org This strong segregation of gold is not just limited to the topmost layer but can create an oscillating concentration profile extending into the nanoparticle's core, similar to what is observed in bulk materials. researchgate.net

The surface structure of Cu-Au alloys is also highly dependent on the crystallographic orientation and temperature. For example, the (100) surface of ordered Cu3Au is known to exhibit a characteristic c(2x2) superstructure. jst.go.jpresearchgate.net Dynamic surface reconstructions have also been observed under reaction conditions, where the surface structure changes in response to the chemical environment. nih.govacs.orgpnas.org For instance, in the presence of CO gas at elevated temperatures, a CuAu(110) surface can restructure into a "sawtooth" configuration with a periodicity of 5 Å along the aip.org direction and a surface enriched in gold. pnas.org

Low-Energy Electron Diffraction (LEED) is a primary technique for determining the crystallographic structure of surfaces. In the study of Cu-Au alloys, LEED has been instrumental in identifying various surface reconstructions.

Studies on the (001) surfaces of Cu-Au alloys have revealed a sequence of LEED patterns as a function of gold content. jst.go.jp With decreasing gold concentration, the observed patterns change from hexagonal to streak, then to (1x1), followed by c(2x2), and finally back to (1x1). jst.go.jp The c(2x2) pattern is indicative of the ordered surface structure of the bulk Cu3Au crystal. jst.go.jpresearchgate.net The hexagonal structure, however, was a new observation specific to the alloy surface. jst.go.jp

LEED studies have also been performed on the (100), (111), and (110) surfaces of a range of copper-gold alloy single crystals, including Cu3Au. aip.orgaip.org These studies confirmed the presence of complex surface structures on Au(100), Au(110), Au3Cu(110), and CuAu(110) surfaces. aip.orgaip.org The combination of LEED with other surface-sensitive techniques like Auger Electron Spectroscopy provides a powerful approach to correlate the surface structure with its elemental composition. aps.org

Table 1: LEED Patterns Observed on the (001) Surface of Cu-Au Alloys with Varying Gold Content. jst.go.jp

Auger Electron Spectroscopy (AES) is a widely used technique for determining the elemental composition of the surface and near-surface regions of materials. For Cu-Au alloys, AES is crucial for quantifying the extent of surface segregation.

AES studies have confirmed the enrichment of gold at the surface of Cu-Au alloys. researchgate.net By combining AES with ion sputtering, depth profiles can be obtained, revealing the compositional changes from the surface into the bulk. This technique has been used to study the surface composition of sputtered Au-Cu alloy surfaces. osti.gov For quantitative analysis, a procedure involving the calculation of an inverse Auger sensitivity factor and a matrix effect factor has been developed to accurately determine the composition of gold-copper alloys. researchgate.net

The mean escape depth of Auger electrons, which determines the sampling depth of the technique, has been assessed for metals like silver, a close relative of gold, to be between 4 and 8 Å for typical Auger electron energies. aps.org This inherent surface sensitivity makes AES ideal for studying segregation phenomena that are often confined to the top few atomic layers. AES has also been employed to characterize the composition of tarnish layers formed on Au-Ag-Cu alloys. aip.org

Table 2: Work Function Variation with Composition for Cu-Au Alloys as Determined by AES. researchgate.net

First-principles calculations, based on density functional theory (DFT), provide fundamental insights into the stability, structure, and electronic properties of surfaces. For Cu-Au alloys, these calculations complement experimental findings and help to elucidate the driving forces behind surface phenomena.

Theoretical studies on the Cu3Au(111) surface have shown strong gold segregation, predicting Au compositions from 50% to 75% in the topmost layer, a finding supported by X-ray photoelectron spectroscopy (XPS) measurements. mdpi.com These calculations also reveal details about surface relaxation. For the non-segregated Cu3Au(111) surface, the top layer experiences an inward relaxation of about 2.3% of the bulk interlayer spacing, with the Au atom being slightly elevated (0.10 Å) above the Cu atoms in the same plane. mdpi.com

First-principles calculations have also been used to investigate the adsorption of molecules on Cu-Au surfaces. For a Cu-skin Cu3Au(111) surface, the adsorption energies for O2 were found to be in the range of -1.07 to -1.15 eV. mdpi.com Such calculations are essential for understanding the catalytic properties of these alloys. The surface energy of various Cu-Au surfaces has also been calculated, with values of 1.463 J/m² for a seven-layer Cu(200) surface and 1.081 J/m² for a seven-layer AuCu(200) surface. osti.gov These theoretical values are generally in good agreement with experimental data. osti.gov

Table 3: Theoretical Surface Properties of Cu3Au(111) from First-Principles Calculations. mdpi.com

Interfacial Energy and Grain Boundary Segregation

Grain boundaries, the interfaces between individual crystals in a polycrystalline material, significantly influence the material's properties. The energy of these boundaries and the segregation of elements to them are critical parameters.

The energy of grain boundaries in Cu-Au alloys has been determined experimentally. One method involves measuring the angles of boundary grooves formed by thermal etching. concordia.ca From these measurements, the ratio of the grain-boundary energy to the surface energy can be obtained. For a series of Au-Cu alloys, this ratio was found to vary with composition. concordia.ca Using known values for surface energies, the absolute grain-boundary energies were estimated. concordia.ca For example, the high-angle grain boundary energy for pure copper and gold are 625 mJ/m² and 378 mJ/m², respectively. researchgate.net

Table 4: Experimentally Determined Grain Boundary to Surface Energy Ratios and Calculated Absolute Grain Boundary Energies for Au-Cu Alloys at 850°C. concordia.ca

The presence of impurities or alloying elements can significantly affect grain boundary energy. researchgate.net Studies on Cu-Pb and Ag-Au systems have shown evidence of impurity segregation affecting the energy and structure of high-angle grain boundaries. researchgate.net Wetting phenomena at grain boundaries, for instance by a liquid phase, are also critically dependent on the grain boundary energy. cmu.edu

Atomistic simulations, particularly molecular dynamics (MD), are powerful tools for investigating the structure, energy, and behavior of grain boundaries at the atomic level. These simulations have been applied to face-centered cubic (fcc) metals like copper and gold to understand fundamental grain boundary properties.

Simulations have been used to calculate the energies of a large number of distinct grain boundaries in fcc metals, including Cu and Au. researchgate.netmpie.de These studies have shown that grain boundary energies are strongly correlated between different elements and that they scale with material properties like the shear modulus and stacking fault energy. mpie.de For instance, a comparison of 388 grain boundaries in Al, Au, Cu, and Ni revealed this strong correlation. mpie.de

The structure of grain boundaries in fcc metals has been found to be universal in some cases, with specific atomic motifs like "domino" and "pearl" structures appearing across different metals, including copper and gold. mpie.de MD simulations have also been employed to study the dynamic properties of grain boundaries, such as their mobility under stress. researchgate.netnih.gov The migration of grain boundaries is often mediated by the motion of defects within the boundary, such as disconnections. researchgate.net

Simulations of solute segregation at grain boundaries in various alloys, including systems relevant to Cu-Au, have been performed to understand the thermodynamic driving forces and the resulting changes in material properties. aip.org These simulations provide a detailed picture of how the composition at grain boundaries can differ from the bulk and how this affects properties like grain boundary cohesion and embrittlement.

Table 5: Comparison of Simulated High-Angle Grain Boundary Energies for Copper and Gold. researchgate.net

Heterogeneous Catalysis Mechanisms on Ordered Copper-Gold Surfaces

The unique atomic arrangement of copper and gold atoms in ordered intermetallic phases gives rise to distinct electronic and geometric properties that significantly influence their performance in heterogeneous catalysis. These bimetallic surfaces often exhibit catalytic behaviors superior to those of the individual metals, driving research into the fundamental mechanisms governing their reactivity.

Surface Reactivity Studies via Temperature Programmed Desorption (TPD) and Reaction Spectroscopy

Temperature Programmed Desorption (TPD) is a crucial technique for probing the interactions between molecules and catalyst surfaces. By measuring the temperature at which adsorbed species desorb, TPD provides insights into binding energies and the nature of surface sites. For copper-gold alloys, TPD studies have been pivotal in understanding how the bimetallic nature of the surface alters the adsorption and subsequent reaction of various molecules.

A notable example is the adsorption of carbon monoxide (CO) on Cu-Au surfaces. TPD experiments have shown that CO desorbs at a lower temperature from a Au/Cu(111) surface compared to a pure Cu(111) surface, indicating a weaker bond between CO and the alloy surface. acs.org This is often attributed to the electronic "ligand" effect, where gold modifies the electronic structure of the neighboring copper atoms. acs.org The desorption peak for CO from Cu(111) is observed around 170-180 K for low coverages. acs.org

The concept of an "ensemble effect" is also critical in understanding Cu-Au catalysis. The presence of gold atoms can break up large surface ensembles of copper atoms. This is significant because certain reactions require a specific number of adjacent active metal atoms. By isolating copper atoms, gold can suppress undesirable side reactions that require larger ensembles, thereby enhancing selectivity towards a particular product.

Table 1: TPD Data for CO and Cyclohexane/Cyclohexene Desorption
AdsorbateSurfaceMonolayer Desorption Peak Temperature (K)
COCu(111)~170-180
CyclohexaneAu(111)198
CyclohexeneAu(111)213

X-ray Photoelectron Spectroscopy (XPS) and High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Adsorbate Characterization

X-ray Photoelectron Spectroscopy (XPS) and High-Resolution Electron Energy Loss Spectroscopy (HREELS) are powerful surface-sensitive techniques for identifying the chemical state and bonding of adsorbates on catalyst surfaces.

XPS provides quantitative elemental analysis and information about the chemical environment of atoms on the surface. For Cu-Au systems, XPS can confirm the surface composition and the oxidation state of copper and gold. nih.gov For example, in studies of Cu-Au nanoparticles, XPS has been used to identify Cu/Cu⁺ and Cu²⁺ species by the characteristic binding energies of the Cu 2p electrons. nih.gov Upon adsorption of molecules, shifts in the core-level binding energies of both the substrate atoms and the adsorbate can be observed, providing direct evidence of charge transfer. For instance, XPS studies on oxidized copper surfaces have been used to distinguish between different oxygen species. acs.org

HREELS probes the vibrational modes of adsorbed molecules, yielding detailed information about their adsorption geometry and bonding to the surface. For example, HREELS measurements have suggested the presence of transient, negatively ionized O₂⁻ species (peroxo states) on copper surfaces, which could be crucial for the high catalytic activity of copper in oxidation reactions. acs.org On a Cu-Au alloy surface, the vibrational frequencies of an adsorbate like CO would be expected to differ from those on pure copper or pure gold, reflecting the unique electronic environment of the bimetallic binding site.

First-Principles Calculations of Adsorption Energies, Reaction Pathways, and Active Sites

First-principles calculations, primarily based on Density Functional Theory (DFT), provide atomic-scale insights that complement experimental findings. These theoretical methods are used to calculate the stability of different surface structures, determine adsorption energies of molecules, and map out the energetic profiles of entire reaction pathways.

For Cu-Au alloys, DFT calculations have been instrumental in understanding the fundamentals of their catalytic activity. Calculations have shown that the presence of copper can decrease the d-band center of surface gold atoms, which is often correlated with a change in surface reactivity. acs.org DFT studies have also been used to investigate the adsorption of various molecules on Cu-Au surfaces. For example, calculations of O₂ adsorption on a Cu₃Au(111) surface with a copper skin revealed that adsorption is more stable compared to a pure Cu(111) surface. mdpi.com This suggests that the alloy is a promising catalyst for CO oxidation. mdpi.com

Furthermore, DFT can identify the specific atomic arrangements that act as active sites for a given reaction. For the Cu₃Au(111) alloy, it was found that there are moderate site-dependent variations in adsorption energies, highlighting the role of the specific alloy configuration. arxiv.org By calculating the energy barriers for different reaction steps, researchers can elucidate reaction mechanisms. For instance, in the context of gold thiosulfate (B1220275) leaching, DFT calculations showed that the energy barrier for gold atom dissolution was significantly lowered in the presence of copper. acs.org

Table 2: Calculated Properties of Copper-Gold Systems
SystemPropertyValue
Au(111) with Cud-band center of surface Au atoms-3.30 eV
Au(111) without Cud-band center of surface Au atoms-3.01 eV
O₂ on Cu-skin Cu₃Au(111)Most stable adsorption energy-1.15 eV
O₂ on Cu(111)Most stable adsorption energy-0.76 eV

Thin Film-Substrate Interactions and Epitaxial Growth Dynamics

The fabrication of high-quality copper-gold thin films is essential for their application in catalysis and other technologies. The interaction between the growing film and the underlying substrate, along with the dynamics of this growth, dictates the final structure and properties of the film.

Epitaxial growth, where the crystal lattice of the thin film aligns with that of the substrate, can be used to create highly ordered, single-crystal alloy films. The choice of substrate is critical. For instance, single-crystal films of gold and silver have been grown on magnesium oxide substrates cleaved in ultra-high vacuum. aip.org The growth mode—be it layer-by-layer, island formation (Volmer-Weber), or a combination (Stranski-Krastanov)—is determined by the surface and interfacial energies of the film and substrate materials. arxiv.org For Cu on silicon, for example, growth often proceeds via the Volmer-Weber mode, characterized by the formation of 3D islands. arxiv.org

The properties of the deposited film can be tuned by controlling deposition parameters. The substrate temperature during deposition has been shown to significantly impact the morphology of Au-Cu alloy thin films created by magnetron co-sputtering. xenocs.com This, in turn, affects the structure of nanoporous gold created after dealloying the film. xenocs.com Annealing of deposited films is another crucial step. For example, Au/Cu bilayers deposited on Si(100) substrates can be annealed to form AuCu alloy phases. researchgate.net

The interaction with the substrate can also lead to the formation of new phases. In Ag-Cu alloy thin films on a silicon substrate, copper silicide can form, altering the local microstructure of the film. researchgate.net This demonstrates that the film-substrate system can be used to tailor the final properties of the material. Furthermore, strain induced by lattice mismatch between the film and substrate can be a powerful tool to modify the electronic and, consequently, the catalytic properties of the thin film.

Advanced Theoretical and Computational Modeling of Copper Gold Intermetallic Systems

Development of Specialized Software and Algorithms for Complex Intermetallic Systems Simulations

The simulation of complex intermetallic systems, such as copper-gold alloys, presents significant computational challenges due to their intricate crystal structures, large unit cells, and the subtle interplay of atomic ordering and electronic effects. springernature.com Standard simulation tools often struggle to capture the full complexity of these materials. Consequently, the development of specialized software and advanced algorithms has become essential for accurately modeling their behavior and predicting their properties. These tools enable researchers to investigate phenomena from fundamental electronic structures to macroscopic phase transformations.

A variety of computational methods are employed, each suited to different length and time scales. These include first-principles calculations based on Density Functional Theory (DFT), large-scale atomistic simulations using Molecular Dynamics (MD) and Monte Carlo (MC) methods, and thermodynamic predictions via the CALPHAD (Calculation of Phase Diagrams) approach. researchgate.netuni-stuttgart.dematec-conferences.org More recently, machine learning techniques have been integrated to accelerate discovery and handle the vast configurational spaces inherent in complex alloys. springernature.comresearchgate.net

Specialized Software Packages

The accurate modeling of intermetallic systems like copper-gold relies on a suite of sophisticated software packages, which often integrate multiple algorithms. These platforms provide the framework for performing calculations, managing complex data, and visualizing results.

One prominent example is Materials Studio , a commercial software suite that includes modules like DMol³ , which is frequently used for high-accuracy DFT calculations on Au-Cu and other alloys. researchgate.netresearchgate.net Researchers have used DMol³ to investigate the crystallographic and electronic properties of Au-Cu alloys by modeling various atomic ratios (e.g., Au₃Cu, AuCu, AuCu₃). researchgate.netmdpi.com Such studies provide fundamental insights into formation energies, lattice constants, and electronic structures. mdpi.com

For thermodynamic and kinetic simulations, Thermo-Calc is a powerful tool based on the CALPHAD methodology. matec-conferences.orgthermocalc.com Coupled with its add-on modules, the Diffusion Module (DICTRA ) and the Precipitation Module (TC-PRISMA ), it can simulate diffusion-controlled phase transformations, predict phase equilibria, and model precipitation kinetics in multi-component alloys. matec-conferences.org This is crucial for understanding the processing and long-term stability of intermetallics.

In the academic and open-source domain, specialized codes are often developed for specific tasks. The potfit program, for instance, was created to generate effective interatomic potentials from quantum-mechanical reference data. uni-stuttgart.de This "force-matching" method is vital for enabling large-scale MD simulations, which depend on computationally efficient yet accurate potentials. uni-stuttgart.de Another example is the methodology developed at NASA Glenn Research Center based on the Bozzolo-Ferrante-Smith (BFS) method, which uses a set of PC-based codes to model surface alloy formation through both atom-by-atom analysis and large-scale Monte Carlo simulations. nasa.gov For more generalized problems involving partial differential equations, such as diffusion processes, the open-source FEniCS software provides a flexible and powerful framework. mdpi.com

Table 1: Overview of Software for Intermetallic System Simulation

Software/Tool Primary Function Key Algorithms/Methods Implemented Application to Intermetallics
Materials Studio (DMol³) First-principles quantum mechanical calculations. researchgate.net Density Functional Theory (DFT). researchgate.net Calculating electronic structure, formation energies, and crystallographic properties of Au-Cu alloys. researchgate.netmdpi.com
Thermo-Calc Thermodynamic and phase diagram calculations. matec-conferences.org CALPHAD (Calculation of Phase Diagrams). matec-conferences.org Predicting phase stability, transformation temperatures, and thermophysical properties in noble metal alloys. thermocalc.com
DICTRA / TC-PRISMA Kinetic simulation of diffusion and precipitation. matec-conferences.org Diffusion-controlled transformation models. matec-conferences.org Simulating microstructural evolution during heat treatment and processing.
potfit Development of interatomic potentials. uni-stuttgart.de Force-matching from ab-initio data. uni-stuttgart.de Creating accurate potentials for large-scale Molecular Dynamics simulations of complex metallic alloys. uni-stuttgart.de
BFS Method Codes Simulation of surface alloy formation. nasa.gov Semi-empirical atomistic calculations, Monte Carlo. nasa.gov Modeling ordering, island formation, and dynamic processes at the surface of alloys. nasa.gov
FEniCS Numerical solution of partial differential equations. mdpi.com Finite Element Method (FEM). mdpi.com Simulating diffusion profiles and the growth of intermetallic layers at interfaces. mdpi.com

Advanced Simulation Algorithms

The software packages described above are built upon a foundation of sophisticated algorithms designed to model materials at different scales. The choice of algorithm depends on the specific scientific question being addressed.

First-Principles Algorithms (DFT): Density Functional Theory is a quantum mechanical method used to calculate the electronic structure of materials from first principles, without empirical parameters. In the context of Au-Cu alloys, DFT calculations have been used to determine how properties change with the Au:Cu ratio. mdpi.com For example, research has shown that an increase in copper concentration leads to a decrease in the lattice constants and the total energy of the system. researchgate.net These calculations are computationally intensive but provide highly accurate, fundamental data that can be used to parameterize other models.

Atomistic Simulation Algorithms (MD and MC): Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of thousands to millions of atoms. uni-stuttgart.de MD solves Newton's equations of motion for a system of interacting atoms, providing insight into dynamic processes like defect formation and displacement events. aps.org MC methods, on the other hand, use statistical mechanics to model equilibrium and temperature-dependent phenomena, such as ordering in surface alloys. nasa.gov The accuracy of these large-scale simulations is critically dependent on the quality of the interatomic potentials used to describe the forces between atoms. uni-stuttgart.de

CALPHAD-based Algorithms: The CALPHAD method relies on thermodynamic databases that store the Gibbs energy for individual phases in an alloy system. tms.org By minimizing the total Gibbs energy, these algorithms can predict stable and metastable phase equilibria for complex, multi-component systems. matec-conferences.org This approach is less computationally demanding than first-principles methods and is invaluable for alloy design and process optimization. tms.org

Hybrid and Machine Learning Algorithms: The immense complexity and vast number of possible atomic configurations in some intermetallic systems are pushing the boundaries of traditional simulation methods. springernature.com To address this, researchers are developing hybrid approaches that combine the accuracy of DFT with the efficiency of machine learning (ML). For example, Graph Neural Networks (GNNs) can learn directly from the crystal structure to predict properties, bypassing the need for manually engineered features. springernature.com These data-driven techniques are being used to screen for new stable intermetallic compounds and to accelerate the exploration of complex configuration spaces. springernature.comresearchgate.net

Table 2: Key Simulation Algorithms and Their Applications in Intermetallic Systems

Algorithm Type Description Key Application in Copper-Gold (and other Intermetallics)
Density Functional Theory (DFT) Solves the quantum mechanical many-body problem to determine electronic structure and total energy. mdpi.com Calculation of fundamental properties like formation energy, lattice parameters, and electronic band structure for Au₃Cu, AuCu, and AuCu₃. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules by solving Newton's equations of motion. uni-stuttgart.de Studying defect generation, displacement threshold energies, and the influence of solute atoms on material properties under irradiation. aps.org
Monte Carlo (MC) Uses random sampling to obtain numerical results, often for simulating temperature-dependent phenomena. nasa.gov Investigating the evolution of atomic ordering and phase transitions in surface alloys. nasa.gov
CALPHAD Method Calculates phase diagrams by modeling the Gibbs energy of each phase as a function of composition, temperature, and pressure. tms.org Predicting phase stability, solidification paths, and designing alloys with specific properties. matec-conferences.orgthermocalc.com
Machine Learning (ML) / GNNs Uses data-driven models to learn relationships between structure and properties, accelerating prediction. springernature.com Screening for new stable intermetallic compounds and predicting crystal structures from composition. springernature.comresearchgate.net

Functionalization and Derivatization Approaches for Tailoring Copper Gold Intermetallic Phases

Surface Modification Techniques for Enhanced Reactivity and Selectivity

Surface modification is a powerful tool for tailoring the reactivity and selectivity of copper-gold intermetallic phases. By altering the surface composition and structure, it is possible to enhance their performance in catalytic applications and improve their stability.

Ligand Exchange and Grafting for Nanoparticle Stabilization and Dispersion

The synthesis of copper-gold nanoparticles often requires the use of stabilizing agents or ligands to prevent aggregation and control their growth. nih.gov Ligand exchange and grafting are crucial post-synthesis techniques to modify the nanoparticle surface for specific applications.

Ligand Exchange: This process involves replacing the original stabilizing ligands on the surface of Cu-Au nanoparticles with new functional molecules. researchgate.net For instance, citrate-stabilized nanoparticles can be functionalized with thiol-containing molecules, which form strong bonds with gold. beilstein-journals.orgnih.gov This method allows for the introduction of specific functionalities, such as hydrophobicity for dispersion in organic solvents or catalytic sites for targeted reactions. nanopartz.com The choice of the new ligand can significantly impact the colloidal stability and the electronic properties of the nanoparticles. researchgate.netnih.gov

Grafting: This technique involves attaching polymers or other macromolecules to the nanoparticle surface. This can be achieved by either "grafting-to" (attaching pre-formed polymers) or "grafting-from" (initiating polymerization from the nanoparticle surface) methods. Polymer grafting provides excellent steric stabilization, preventing nanoparticle agglomeration even at high concentrations. researchgate.netrsc.org The choice of polymer can be tailored to achieve desired solubility and functionality. For example, grafting with polyethylene (B3416737) glycol (PEG) can render the nanoparticles water-soluble and biocompatible.

The effectiveness of these techniques depends on several factors, including the nature of the initial and final ligands, the solvent, and the reaction conditions. Careful optimization is necessary to achieve the desired surface functionalization without altering the core structure of the intermetallic nanoparticles.

Table 1: Common Ligands for Copper-Gold Nanoparticle Functionalization
Ligand TypeExamplePurpose
Thiols Dodecanethiol, Mercaptopropionic acidStrong binding to gold, provides stability and functional handles. nih.gov
Amines Oleylamine (B85491)Stabilization during synthesis, can be exchanged. beilstein-journals.org
Citrates Sodium CitrateElectrostatic stabilization in aqueous media. beilstein-journals.org
Polymers Polyethylene Glycol (PEG), Polystyrene (PS)Steric stabilization, biocompatibility, solubility control. researchgate.net
Phosphines Tris(2-carboxyethyl)phosphine (TCEP)Strong coordination to gold, enhances stability. nih.gov
Biomolecules Tannic AcidActs as both a reducing and stabilizing agent. nih.gov

Alloying and Doping Strategies for Tunable Order and Phase Stability

The properties of copper-gold intermetallics are intrinsically linked to their ordered atomic arrangements. Alloying with ternary or quaternary elements and introducing dopants are effective strategies to manipulate these ordered structures and, consequently, their physical and chemical properties.

Influence of Ternary and Quaternary Additions on Order-Disorder Transitions and Phase Equilibria

The addition of a third or fourth element to the Cu-Au system can have a profound impact on the stability of the ordered phases and the temperatures at which order-disorder transitions occur. nist.gov These additions can alter the phase equilibria, leading to the formation of new ternary or quaternary phases or expanding the stability range of existing ones. uts.edu.au

For example, the addition of silver to the Cu-Au system has been shown to lower the ordering temperature of the copper-gold superlattice structures. nist.gov Conversely, additions of elements like palladium can stabilize the ordered L1₀ phase of CuAu. researchgate.net The effect of the additional element depends on factors such as its atomic size, electronegativity, and electronic configuration relative to copper and gold. These additions can influence the driving force for ordering and the kinetics of the transformation. colorado.edu

Understanding the phase diagrams of these multicomponent systems is crucial for designing alloys with specific ordering characteristics. uts.edu.auresearchgate.net For instance, in the Au-Cu-Al system, a ternary β-phase, which is a Hume-Rothery electron compound, is found to be stable at 500°C. uts.edu.au

Table 2: Effect of Ternary Additions on Cu-Au Phase Stability
Added ElementEffect on OrderingReference
Silver (Ag) Lowers ordering temperature nist.gov
Palladium (Pd) Stabilizes L1₀ ordered phase researchgate.net
Nickel (Ni) Stabilizes L1₀ ordered phase in AuCu researchgate.net
Aluminum (Al) Forms ternary β-phase uts.edu.au
Gallium (Ga) Favors long-period superstructures researchgate.net

Dopant Site Preference and Its Impact on Electronic Structure and Defect Concentrations

When a dopant element is introduced into a copper-gold intermetallic, it can occupy either a copper or a gold lattice site. This "site preference" is determined by a combination of factors, including atomic size, chemical bonding, and the minimization of strain energy. nih.gov The location of the dopant atom within the crystal lattice has a significant influence on the material's electronic structure and the concentration of point defects, such as vacancies and anti-site defects. nih.govresearchgate.net

For instance, in Heusler alloys, which share structural similarities with some intermetallic compounds, the site preference of a dopant can dramatically alter the magnetic and electronic properties. researchgate.netepj-conferences.org Theoretical calculations, such as those based on density functional theory (DFT), are often employed to predict the site preference of different dopants. nih.gov

Composite Material Design Incorporating Ordered Copper-Gold Phases

Integrating ordered copper-gold phases into composite materials is a promising approach to harness their unique properties while overcoming some of their intrinsic limitations, such as brittleness. This strategy allows for the creation of materials with tailored mechanical, electrical, and functional properties.

One approach involves dispersing copper-gold nanoparticles within a polymer matrix. researchgate.net This can lead to materials with enhanced mechanical strength, thermal stability, and specific optical or catalytic properties derived from the nanoparticles. The functionalization of the nanoparticles with appropriate ligands is crucial to ensure good dispersion and strong interfacial adhesion with the polymer matrix. rsc.org

Another strategy is the creation of metal-matrix composites, where the ordered copper-gold phase acts as a reinforcing agent. For example, the development of multi-phase covetic materials, which can include copper and gold, involves the synthesis of a composite with carbon. google.com

Self-Assembly Processes for Hierarchical Architectures and Metamaterials

The precise arrangement of nanoscale building blocks into larger, ordered structures is a cornerstone of modern materials science, enabling the creation of materials with properties that transcend those of their individual components. In the realm of copper-gold intermetallic compounds, particularly the ordered Cu3Au phase, self-assembly processes offer a powerful "bottom-up" approach to fabricate complex, hierarchical architectures. These ordered assemblies are not merely of structural interest; they form the basis for advanced functional materials, including metamaterials with unique optical and electronic characteristics. The synergy between the tunable properties of Cu-Au alloys and the structural control afforded by self-assembly opens new avenues for materials design.

Self-assembly is a process where components, in this case, copper-gold nanoparticles, spontaneously organize into stable, structurally well-defined arrangements due to specific, local interactions. acs.orgipme.ru This process is governed by a delicate balance of inter-particle forces, which can be precisely controlled through the chemical functionalization of the nanoparticle surfaces. The nanoparticle core, typically a few to hundreds of nanometers in size, is surrounded by a layer of surface ligands. acs.org By carefully selecting these ligands, researchers can dictate the interactions between particles, guiding their assembly into desired hierarchical structures, from simple monolayers to complex three-dimensional superlattices. acs.orgresearchgate.net

Functionalization and derivatization are key to programming this self-assembly. For instance, the surface of Cu3Au can be chemically modified with adsorbates or organic ligands, such as thiols. researchgate.net Studies on Cu3Au(111) surfaces have shown that derivatization with molecules like hexadecanethiol can influence the surface's chemical stability and atomic structure. researchgate.net This surface modification is not limited to preventing aggregation; it actively directs the assembly process. Ligand-induced assembly, where the choice of ligand dictates the final architecture, is a common strategy. nih.govrsc.org For example, by controlling the ligand coverage and type, one can mediate the formation of specific superlattice structures. acs.org

The resulting hierarchical architectures from these self-assembly processes are diverse. They can range from densely packed nanoparticle monolayers to intricate networks characterized by micropores and linear bundles of nanoparticles. researchgate.net In some cases, highly ordered three-dimensional supercrystals can be formed, where the nanoparticles act as "artificial atoms" in a larger crystalline lattice. researchgate.net Research has demonstrated the formation of various superstructures using gold or copper nanoparticles, including ring-like formations and extended networks, which serve as models for what can be achieved with bimetallic Cu-Au particles. rsc.orgrsc.org

A notable aspect of the Cu-Au system is the formation of specific intermetallic phases, such as the L12 structure of Cu3Au, which has a face-centered cubic (fcc) lattice with gold atoms at the corners and copper atoms at the face centers. assayofficelondon.co.ukuni-stuttgart.de This inherent ordering can be translated to the nanoscale. Furthermore, research has shown that confinement at interfaces, such as in multilayer systems, can lead to the formation of novel, non-bulk phases of Cu3Au, like the tetragonal D023 structure. researchgate.net This demonstrates that the assembly environment itself can be used to create unique material phases with distinct properties.

The table below summarizes various self-assembly approaches and the resulting architectures, primarily drawing from studies on gold and copper nanoparticles, which are directly applicable to the Cu-Au system.

Self-Assembly Strategy Building Blocks Resulting Architecture Key Control Parameters Reference(s)
Ligand-Mediated AssemblyThiol-capped AuNPsNanoparticle chains and networksLigand type and coverage, solvent rsc.org
Interfacial Self-AssemblyAlkanethiol-capped AuNPsMonolayers, micropore networksExcess ligand concentration, solvent composition researchgate.net
Ionic Self-AssemblyCharged nanoparticles & polyelectrolytesMultilayer composite filmsElectrostatic interactions ipme.ru
Ligand-Induced TransformationPbSe nanocrystals with oleate (B1233923) ligandsShape transformation (truncated nanocube to octahedron)Ligand density and binding configuration acs.org
Hierarchical Homochiral AssemblyChiral copper-hydride nanoclustersSupramolecular tetrahedrons, chiral cubic superlatticeSynergistic noncovalent interactions chinesechemsoc.org
Inorganic Ligand-Mediated AssemblyAu, Pt, Ni, PbS, PbSe nanocrystalsAll-inorganic supercrystalsTuning of interparticle interactions researchgate.net

These hierarchical structures are critical for the development of metamaterials. Metamaterials are artificially structured materials designed to have properties not found in naturally occurring materials. spie.org By arranging Cu-Au intermetallic nanoparticles in a precise, periodic pattern, it is possible to create materials that interact with light and other electromagnetic waves in unconventional ways. Intermetallics like Cu-Au alloys are considered excellent candidates for metamaterials, potentially offering improved performance over pure noble metals like gold and silver due to lower losses and tunable permittivity. spie.org The ordered structure of Cu3Au, combined with the ability to form hierarchical architectures, allows for the fine-tuning of plasmonic and electronic properties, which is essential for metamaterial applications. researchgate.net For example, self-assembled AuCu bimetallic nanoparticles have demonstrated synergetic effects in their electronic structures, which can be harnessed for specific applications. aip.org

The research findings on Cu-Au systems highlight the potential for creating these advanced materials. The ability to synthesize nanostructured AuCu alloys with controlled morphology, such as porous architectures, provides a direct route to functional materials. aip.org The inherent tendency for chemical ordering in Cu-Au nanoalloys, which can compete with surface segregation effects, allows for the formation of complex core-shell or multi-shell structures. acs.org These precisely engineered nanoparticles are the ideal building blocks for the next generation of metamaterials.

The table below details some research findings pertinent to the functionalization and assembly of Cu-Au phases.

Material System Methodology Key Finding Potential Application Reference(s)
Cu3Au(111)Electrochemical etching, in-situ X-ray diffractionChemical surface modification with alkyl-thiols inhibits copper dissolution.Corrosion protection, controlled nanofabrication researchgate.net
Au/Cu MultilayersDC magnetron sputtering, annealingFormation of a non-bulk tetragonal D023 Cu3Au alloy phase at interfaces due to confinement.Novel electronic and magnetic materials researchgate.net
Self-assembled AuCu nanoparticlesElectrochemical synthesisAu3Cu composition exhibits high efficiency for CO2 reduction due to synergetic electronic and geometric effects.Catalysis aip.org
Cu-skin Cu3Au(111)Density Functional Theory (DFT)O2 adsorption is more stable and dissociation is easier compared to pure Cu(111), due to d-band re-hybridization.CO oxidation catalysis mdpi.com
Cu-Pt NanoalloysMonte Carlo simulationsA synergy between Cu surface segregation and L11 ordering leads to multishell structures.Electrocatalysts acs.org

Advanced Methodologies for Probing Complex Systems and Dynamic Phenomena

Time-Resolved Spectroscopy for Ultrafast Dynamics and Non-Equilibrium Processes

Advanced methodologies are crucial for understanding the complex and dynamic phenomena that occur in materials at ultrafast timescales. For the copper-gold (3/4) alloy, an intermetallic compound with a defined stoichiometric ratio, these techniques provide unprecedented insight into its electronic and structural behavior under non-equilibrium conditions.

Femtosecond Pump-Probe Spectroscopy for Electronic Excitations and Relaxation Dynamics

Femtosecond pump-probe spectroscopy is a powerful technique used to investigate the ultrafast dynamics of electronic excitations and their subsequent relaxation pathways in materials. ornl.govornl.govyoutube.com In this method, a high-intensity, ultrashort "pump" laser pulse excites the material, creating a population of non-equilibrium electrons and holes. ornl.govwikipedia.org A second, time-delayed "probe" pulse, typically a broadband white-light continuum, measures the change in the material's optical properties (e.g., absorption or reflection) as a function of the delay time between the pump and probe pulses. ornl.govuci.edu This provides a snapshot of the system's evolution as it returns to equilibrium. youtube.com

For metallic systems like copper-gold alloys, the initial excitation by the pump pulse leads to the creation of "hot" electrons, which then thermalize among themselves on a timescale of tens to hundreds of femtoseconds. Subsequently, these hot electrons lose their excess energy to the crystal lattice through electron-phonon coupling, a process that typically occurs on the picosecond timescale. nih.gov

While specific studies on the Au4Cu3 stoichiometry are not extensively documented, research on related copper and gold nanostructures provides insight into the expected dynamics. In colloidal copper nanorods, for instance, the electron-phonon coupling time was found to be in the range of 565 to 616 femtoseconds, showing some dependence on whether the excitation was intraband or interband. nih.gov The electron-phonon coupling parameter was determined to be similar to that of bulk copper. nih.gov In gold-silver nanoalloys, the nonlinear optical response and ultrafast dynamics are strongly influenced by the position of the surface plasmon resonance relative to the excitation wavelength. researchgate.net For Au4Cu3, we can anticipate a complex interplay of the electronic structures of gold and copper, influencing the relaxation pathways. The d-electrons of both metals would play a significant role in the initial absorption and subsequent scattering events.

The key parameters extracted from femtosecond pump-probe spectroscopy experiments are summarized in the table below.

ParameterDescriptionTypical Timescale/ValueSignificance for Copper-Gold (3/4)
Electron-Electron Scattering Time The time required for the excited electrons to reach a Fermi-Dirac distribution at an elevated temperature.10s - 100s fsDetermines how quickly a hot-electron gas is formed.
Electron-Phonon Coupling Time (τ_ep) The characteristic time for energy transfer from the hot electrons to the lattice phonons.100s fs - 10s psA key parameter for understanding heat dissipation and the onset of lattice heating. For copper nanorods, τ_ep is ~600 fs. nih.gov
Phonon-Phonon Relaxation Time The time for the energy to distribute among different phonon modes and dissipate into the substrate.10s ps - nsGoverns the final return to thermal equilibrium.

This table is generated based on typical values for noble metals and their alloys and provides an interactive overview of the key parameters.

Ultrafast Electron Diffraction (UED) for Lattice Dynamics and Structural Changes

Ultrafast Electron Diffraction (UED) is a pump-probe technique that provides direct information about the structural dynamics of a material. wikipedia.orgmpg.de Similar to pump-probe spectroscopy, a femtosecond laser pulse excites the sample. However, the probe is a short pulse of high-energy electrons (typically in the keV to MeV range). ensta-paris.frkaeri.re.kr The diffraction pattern formed by these electrons provides a snapshot of the atomic arrangement in the crystal lattice at a specific time delay after the initial laser excitation. wikipedia.org By varying this delay, a "movie" of the lattice motion can be created, revealing phenomena such as coherent phonon generation, lattice heating, and structural phase transitions. ensta-paris.fr

In the context of the copper-gold (3/4) alloy, UED can be used to study several phenomena. Upon photoexcitation, the rapid energy transfer from the electronic system to the lattice (probed by pump-probe spectroscopy) leads to a rise in lattice temperature. This manifests in the UED pattern as a decrease in the intensity of the Bragg diffraction peaks, known as the Debye-Waller effect. The timescale of this intensity drop directly reflects the electron-phonon coupling time.

Furthermore, studies on ordered Au-Cu alloys in the warm dense matter regime—a state of matter characterized by high temperatures—have shown complex lattice stability behaviors. aps.orgresearchgate.net First-principles calculations predict that warm dense Au-Cu systems generally exhibit phonon hardening, an increase in phonon frequencies, due to the increased internal pressure from electron excitations. aps.org However, specific phonon modes can also exhibit softening, which may precede a structural phase transition. aps.orgresearchgate.net UED can experimentally verify these theoretical predictions by tracking the positions and intensities of diffraction spots, including the superlattice reflections that are characteristic of the ordered Au4Cu3 structure. The destruction of the charge density wave in similar complex materials has been observed to occur in less than 1 picosecond using UED. ensta-paris.fr

Observable in UEDPhysical ProcessTimescaleSignificance for Copper-Gold (3/4)
Bragg Peak Intensity Decrease Lattice heating (Debye-Waller effect)psDirectly measures the rate of energy transfer to the lattice and the resulting disorder.
Bragg Peak Position Shift Lattice expansion or strainps - nsProvides information on thermal expansion and stress dynamics within the material.
Appearance/Disappearance of Superlattice Peaks Order-disorder phase transitionfs - psCan directly visualize the ultrafast melting of the ordered Au4Cu3 superlattice into a disordered state.
Diffuse Scattering Changes Phonon population dynamicsfs - psReveals which phonon modes are being excited and how they thermalize.

This interactive table summarizes the key observables in a UED experiment and their physical significance.

In Situ and Operando Characterization Techniques for Real-Time Observation

To bridge the gap between idealized experimental conditions and real-world applications, in situ and operando techniques are indispensable. These methods allow for the characterization of materials while they are functioning or under realistic reaction conditions, providing insights into dynamic structural and electronic changes.

Environmental TEM for Real-Time Reaction Monitoring and Phase Transformation Studies

Environmental Transmission Electron Microscopy (ETEM) is a powerful technique that allows for the imaging of materials at high resolution while they are exposed to a gaseous environment at elevated temperatures. americanlaboratory.comthermofisher.com This is achieved through the use of differentially pumped vacuum systems or specialized closed-cell sample holders that isolate the sample and its gaseous environment from the high vacuum of the microscope column. americanlaboratory.comprotochips.com

For the copper-gold (3/4) alloy, ETEM can be used to directly observe dynamic processes such as oxidation, reduction, and catalytic reactions in real-time and at the nanoscale. For instance, in situ TEM studies on AuCu alloy nanoparticles have revealed the mechanisms of oxidation. sciopen.com It was observed that under oxidizing conditions, copper tends to segregate to the surface and form CuO islands, a process that significantly enhances catalytic activity for certain reactions. sciopen.com The evolution of these active structures can be visualized with atomic resolution, providing critical information for catalyst design.

Phase transformations, such as the order-disorder transition in Au-Cu alloys, can also be studied directly using ETEM. The Au-Cu system is known to form ordered intermetallic phases at lower temperatures and a disordered solid solution at higher temperatures. researchgate.net ETEM allows for the direct visualization of the nucleation and growth of different phases as a function of temperature and gas environment. For example, in situ TEM has been used to observe phase transitions in halide perovskites by injecting ambient air into the sample holder at elevated temperatures. oaepublish.com This capability would be invaluable for studying how the ordered Au4Cu3 structure responds to thermal annealing or reactive gas environments.

Dynamic ProcessInformation from ETEMRelevance to Copper-Gold (3/4)
Oxidation/Reduction Real-time changes in particle morphology, lattice structure, and elemental distribution.Understanding the formation of active sites (e.g., CuOx) and the stability of the alloy under reactive conditions. sciopen.com
Phase Transformation Direct observation of order-disorder transitions and nucleation of new phases.Determining the thermal stability of the ordered Au4Cu3 phase and the kinetics of its transformation. researchgate.netoaepublish.com
Catalyst Sintering Monitoring of particle migration and coalescence at high temperatures.Assessing the durability of Au4Cu3 nanoparticles as a catalyst.
Gas Adsorption Visualization of surface reconstruction and adsorbate-induced changes.Understanding the initial steps of catalytic reactions on the alloy surface.

This interactive table highlights the applications of ETEM for studying the copper-gold (3/4) alloy.

In Situ X-ray Absorption Spectroscopy under Reaction Conditions for Electronic and Structural Evolution

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local atomic and electronic structure of a specific element within a material. d-nb.infoacs.org The technique can be performed in situ or operando, making it highly suitable for studying catalysts and other functional materials under realistic reaction conditions. acs.orgrsc.org XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the bond distances, coordination numbers, and identities of the neighboring atoms. d-nb.info

For the copper-gold (3/4) alloy, in situ XAS is crucial for deconvoluting the individual roles and states of copper and gold during a chemical process. By tuning the X-ray energy to the absorption edge of either Cu or Au, one can selectively probe the environment of each element.

Operando XAS studies on Au-Cu bimetallic catalysts for the electrochemical CO2 reduction have shown that the electronic structure is highly correlated with catalytic selectivity. acs.org The formation of an AuCu alloy leads to charge transfer between the elements, which modifies the binding energies of reaction intermediates. researchgate.net Specifically, XANES at the Au L3-edge and Cu K-edge can reveal this charge transfer, with an increase in absorption intensity at the Au-L3 edge indicating d-electron transfer from Au to Cu. researchgate.net

During catalytic reactions, the structure and composition of the catalyst can evolve. Operando XAS, often combined with other techniques like XRD and Raman spectroscopy, can track these changes. For example, in Au-decorated Cu2O catalysts, operando XAS revealed the dynamic formation of different Au-Cu alloy phases during the reaction, which correlated with the product selectivity. rsc.org Such insights are critical for understanding the true active state of the copper-gold (3/4) catalyst under operational conditions.

XAS RegionInformation ProvidedApplication to Copper-Gold (3/4)
XANES (Cu K-edge & Au L3-edge) Oxidation state, coordination environment, electronic structure (density of unoccupied states). acs.orgTracking the oxidation of Cu to Cu(I) or Cu(II) during oxidation reactions. Probing charge transfer between Au and Cu upon alloying. researchgate.net
EXAFS (Cu K-edge & Au L3-edge) Bond distances (e.g., Cu-Cu, Cu-Au, Au-Au), coordination numbers, and neighbor identity.Determining the degree of alloying and the local atomic arrangement. Detecting changes in the alloy structure, such as segregation or the formation of oxides/carbides under reaction conditions. rsc.org

This interactive table details the information obtained from different regions of the XAS spectrum and its relevance to the study of the copper-gold (3/4) alloy.

Advanced Imaging and Tomography Techniques for Three-Dimensional Microstructure Analysis

While two-dimensional imaging provides valuable information, many material properties are governed by their three-dimensional (3D) microstructure. Advanced imaging and tomography techniques enable the non-destructive 3D visualization of a material's internal structure, including features like grains, pores, and the distribution of different phases.

For the copper-gold (3/4) alloy, understanding the 3D arrangement of the ordered domains, grain boundaries, and any secondary phases or porosity is essential for correlating its microstructure with its macroscopic properties. Techniques like X-ray nanotomography, often performed at synchrotron facilities, can provide 3D reconstructions of micro- and nanostructures with high resolution. researchgate.net

Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) is another powerful technique for 3D reconstruction. It involves sequentially milling away thin layers of the material with a focused ion beam and imaging the newly exposed surface with a scanning electron beam. By stacking these 2D images, a 3D model of the microstructure can be created. This method has been used to characterize the 3D microstructure of various materials, including Sn-rich alloys and porous copper. aimspress.comresearchgate.net

For the copper-gold (3/4) alloy, these 3D techniques could be used to:

Visualize the 3D morphology of ordered domains: Determine the size, shape, and interconnectivity of the ordered Au4Cu3 phase within a disordered matrix.

Characterize porosity and defects: Quantify the volume, size distribution, and connectivity of pores or cracks, which can significantly impact mechanical and catalytic properties.

Analyze grain structure: Reconstruct the 3D shape and orientation of individual grains, providing insights into the material's processing history and mechanical behavior. 3D imaging of gold nanoparticles at fluid-mineral interfaces has been used to understand their formation mechanisms. geoscienceworld.org

Map phase distribution: In multiphase samples, determine the spatial distribution and volume fraction of each phase.

The data obtained from these tomography techniques are not just qualitative images but quantitative 3D datasets, from which various microstructural parameters can be extracted and used in simulations to predict material behavior.

TechniqueResolutionInformation ObtainedRelevance to Copper-Gold (3/4)
X-ray Nanotomography tens of nm3D density map, revealing internal structure, phase distribution, and porosity non-destructively. researchgate.netIdeal for in situ 3D imaging during processes like annealing or reaction, to observe microstructural evolution in real-time.
FIB-SEM Tomography nmHigh-resolution 3D reconstruction of microstructure, including grain morphology and phase boundaries. aimspress.comProvides detailed 3D information on the nanoscale arrangement of Au and Cu atoms and the structure of ordered domains.
Atom Probe Tomography (APT) atomic3D atomic map, providing chemical composition at the atomic scale.Can reveal the precise atomic distribution within the Au4Cu3 ordered structure and at interfaces.

This interactive table compares different 3D imaging techniques applicable to the study of the copper-gold (3/4) alloy.

3D Electron Tomography for Microstructure Reconstruction and Defect Distribution

Three-dimensional electron tomography (3D-ET) has emerged as a powerful technique for visualizing the nanoscale architecture of materials, offering unparalleled spatial resolution. In the context of the Cu₃Au alloy, 3D-ET is instrumental in reconstructing the morphology of nanocrystals and mapping the complex distribution of crystalline defects, particularly the antiphase domain boundaries (APDBs) that are characteristic of its ordered L1₂ structure. arxiv.orgoup.com

Research efforts have utilized 3D-ET and related techniques to analyze the degree of chemical order and its spatial variation within single nanoparticles. By acquiring a series of two-dimensional transmission electron microscopy (TEM) images over a wide range of tilt angles and then computationally reconstructing them, a 3D representation of the nanoparticle is generated. This allows for the direct observation of the size, shape, and interconnectivity of ordered domains. researchgate.net Studies have shown that for Cu₃Au particles around 4 nm, it is possible to observe lattice fringes corresponding to the superlattice planes, indicating a critical size for stable atomic ordering. researchgate.net

Furthermore, advanced diffraction-based imaging methods, which are conceptually related to tomography, provide detailed information on local structure. For instance, Bragg coherent diffraction imaging has been used to reconstruct the morphology and internal lattice displacement fields within individual Cu₃Au nanocrystals. This allows researchers to correlate features like lattice strain with the degree of short-range or long-range order, which is influenced by the material's thermal history. tms.org The analysis of electron nanodiffraction patterns from different points within a particle can also reveal the structure of defects like APDBs. arxiv.org

The table below summarizes findings from studies using 3D electron tomography and related electron microscopy techniques on Cu-Au alloys.

Technique Sample Investigated Key Findings Reference
3D Electron TomographyCu₃Au-type Nanocrystal SuperlatticeConfirmed the ternary nanocrystal superlattice structure in three dimensions. semanticscholar.org, mdpi-res.com
3D Electron Tomography / 2D HAADF-STEMDealloyed Nanoporous Gold (from Cu₃Au precursor)Enabled quantification of porosity, chemically accessible surface area, and complex network topology. researchgate.net
Bragg Coherent Diffraction ImagingCu₃Au Nanocrystals (~10 nm)Reconstructed morphology and lattice strain, correlating them to the degree of ordering based on heat treatment. tms.org
Electron NanodiffractionCu₃Au Thin FilmsCharacterized the structure of antiphase domain boundaries (APDBs) at the nanoscale. arxiv.org
High-Resolution TEMCu₃Au Nanoparticles (2-10 nm)Investigated the reduction of chemical order in small particles and identified a critical size of ~4 nm for observing ordered superlattice fringes. researchgate.net

This table presents a selection of research findings and is not exhaustive.

Synchrotron X-ray Tomography for Volume Imaging and In Situ Process Monitoring

Synchrotron X-ray tomography provides a non-destructive means to image the interior volume of materials with high resolution, making it ideal for studying bulk structures and their evolution under real-time conditions (in situ). The high flux and coherence of synchrotron X-ray sources enable rapid data acquisition, which is crucial for monitoring dynamic processes such as phase transitions and chemical reactions. acs.orgscience.gov

For the Cu₃Au alloy, synchrotron-based techniques have been pivotal in understanding the kinetics of ordering and the structural changes during processes like dealloying. Coherent X-ray diffraction, a technique that leverages the coherence of synchrotron radiation, has been used to observe the evolution of ordered crystalline domains from a disordered Cu-Au alloy crystal in real-time. iaea.org These experiments can track the sharpening of superlattice diffraction peaks that signify the development of long-range order.

In situ surface-sensitive X-ray diffraction studies have provided critical insights into the electrochemical dealloying of Cu₃Au single crystals. nih.govsci-hub.se By monitoring the crystal truncation rods during the selective dissolution of copper atoms, researchers can follow the formation of a nanoporous gold structure at the atomic level. This includes observing the initial stages of pitting, the propagation of the dealloying front, and the strain evolution within the remaining gold ligaments. sci-hub.se Combining synchrotron X-ray tomography with X-ray diffraction in a single in situ experiment allows for simultaneous visualization of the evolving microstructure and measurement of internal strain fields, offering a comprehensive picture of the dealloying process. sci-hub.se

The table below highlights applications of synchrotron X-ray techniques in the study of Cu-Au alloys.

Technique Sample Investigated Process Monitored Key Findings Reference
In Situ Hard X-ray TomographyBimetallic Copper-Gold NanoparticlesCatalytic ReactionsEnabled multimodal characterization of working catalysts to identify active phases and reaction intermediates. acs.org, orcid.org
Monochromatic X-ray 3D CTCu₃Au CrystalStatic Volume ImagingImaged the antiphase domain structure within the bulk crystal. science.gov
Coherent X-ray DiffractionDisordered Cu-Au Alloy CrystalOrder-Disorder TransitionRevealed the evolution and growth of ordered crystalline domains as the sample was heated. iaea.org
In Situ Surface-Sensitive XRDCu₃Au(111) Single CrystalElectrochemical DealloyingMonitored the structural evolution during selective copper dissolution and the formation of nanoporous gold. nih.gov, sci-hub.se
In Situ Real-Time XRDGold–Copper (AuCu) NanoparticlesNanoscale AlloyingMonitored structural changes, revealing a partial melting–resolidification mechanism during nanoalloy formation. acs.org

This table presents a selection of research findings and is not exhaustive.

Correlative Microscopy Approaches for Multi-Modal Information Integration

To gain a holistic understanding of complex materials like Cu₃Au, a single characterization technique is often insufficient. Correlative microscopy, the approach of combining two or more distinct imaging or analytical methods on the same sample region, allows for the integration of multi-modal information. This synergy provides a more complete picture by linking microstructure to chemical composition, crystallographic orientation, and functional properties.

A prime example of a correlative approach involves integrating 3D electron tomography with electrochemical measurements. researchgate.net For nanoporous gold derived from a Cu₃Au precursor, 3D-ET can provide a detailed reconstruction of the ligament-and-pore network. This structural information, such as specific surface area and tortuosity, can then be directly correlated with electrochemical data on the catalytically active surface area. This combination allows researchers to bridge the gap between the physical structure of the material and its functional performance. researchgate.net

Another powerful correlative strategy is the simultaneous application of in situ X-ray tomography and in situ X-ray diffraction, often performed at a synchrotron source. sci-hub.se While tomography provides a 3D movie of the microstructural evolution during a process like dealloying, diffraction simultaneously provides quantitative data on phase composition, lattice parameters, and internal strain. By correlating the visual information from tomography with the crystallographic data from diffraction, scientists can directly link morphological changes (e.g., pore formation, ligament coarsening) to changes in the material's stress state and phase, leading to a much deeper process understanding. sci-hub.se The synergy between different synchrotron techniques, such as combining spectroscopy, scattering, and imaging, has been highlighted as essential for identifying new catalyst phases and reaction intermediates in bimetallic systems like copper-gold. acs.org

The table below summarizes examples of correlative studies on Cu-Au systems.

Correlated Techniques Sample Investigated Integrated Information Gained Reference
3D Electron Tomography + 2D HAADF-STEM + Single Nanoparticle ElectrochemistryNanoporous Gold (from dealloying)Linked quantitative 3D microstructure (porosity, surface area) to the electrocatalytic surface area and functional properties. researchgate.net
In Situ X-ray Tomography + In Situ X-ray DiffractionCu₃Au PrecursorCorrelated the evolution of 3D microstructure and morphology with changes in the strain field and phase composition during dealloying. sci-hub.se
Multiple Synchrotron Methods (Spectroscopy, Scattering, Imaging)Copper-Gold Nanoparticle CatalystsProvided a comprehensive understanding of catalytic properties by identifying active phases and reaction intermediates unavailable from a single method. acs.org

This table presents a selection of research findings and is not exhaustive.

Emerging Research Directions and Future Outlook for Copper Gold Intermetallic Phases

Exploration of Metastable Phases and Non-Equilibrium Processing Routes

The equilibrium phase diagram of the copper-gold system, featuring well-known ordered intermetallics like Cu3Au, CuAu, and CuAu3, represents only a fraction of the material's potential. Emerging research is heavily focused on the synthesis and characterization of metastable phases, which are non-equilibrium structures that can exhibit unique and often enhanced properties. These phases are typically accessed through non-equilibrium processing routes that kinetically trap atoms in arrangements not favored by thermodynamics. cambridge.org

Methods such as rapid solidification (splat quenching), vapor deposition, and mechanical alloying force the atoms into novel configurations. cambridge.org Rapid solidification, with cooling rates on the order of 10^6 °C/s, can suppress the formation of stable phases, leading to extended solid solutions or entirely new metastable crystalline structures. cambridge.org Similarly, vapor deposition techniques, including thermal evaporation and sputtering, allow for the formation of non-equilibrium single-phase structures by co-depositing atoms onto a temperature-controlled substrate. researchgate.netgoogle.com At low substrate temperatures, atomic mobility is too low for the system to reach thermodynamic equilibrium. researchgate.net

While much of the foundational work on these techniques was established in various binary systems like Au-Sn and Cu-Sn, the principles are directly applicable to Cu-Au alloys. cambridge.orgresearchgate.net For instance, the formation of metastable phases in Au-Ge nanoparticles during solidification has been observed in-situ, revealing complex pathways where multiple phases can coexist. acs.org This research highlights the potential for creating Cu-Au nanoparticles with novel structures and properties by carefully controlling solidification dynamics. acs.org The goal is to create materials with tailored electronic, optical, or catalytic properties that are inaccessible through conventional alloying methods.

Processing Route Description Potential Outcome in Cu-Au System
Rapid Solidification Involves extremely fast cooling from a molten state to "freeze" in a non-equilibrium structure. cambridge.orgFormation of supersaturated solid solutions, amorphous (glassy) phases, or novel crystalline structures.
Vapor Deposition Atoms are deposited onto a substrate from a vapor phase, with the substrate temperature controlling atomic arrangement. google.comCreation of thin films with unique textures, extended solid solubilities, and metastable phases.
Mechanical Alloying High-energy ball milling is used to repeatedly fracture and weld powder particles, creating an intimate atomic-level mixture. cambridge.orgSynthesis of nanocrystalline materials, amorphous alloys, and metastable intermetallic phases from elemental powders.

Investigation of Quantum Effects and Topological Phenomena in Ordered Intermetallics

The intersection of materials science and quantum physics is a fertile ground for discovery, with ordered intermetallics playing a key role. In heavy elements like gold, relativistic effects become significant, influencing the electronic structure. nih.gov One key phenomenon is spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital motion around the nucleus. In materials containing heavy elements like gold, strong SOC can lead to the emergence of topological phases of matter. nih.govacs.org

Topological materials are characterized by having conducting surface states that are protected by symmetry, while the bulk of the material acts as an insulator or semiconductor. nih.govacs.org These surface states have unique properties, such as electrons that behave as if they have no mass, which could be harnessed for spintronics and quantum computing. While much of the initial research has focused on materials like bismuth selenide (B1212193) (Bi2Se3), the principles are broadly applicable. nih.gov

For copper-gold intermetallics, particularly the ordered phases like CuAu and Cu3Au, the combination of specific crystal symmetries and the strong SOC from gold atoms makes them promising candidates for topological materials. nih.govacs.org Furthermore, the quantum size effect becomes dominant in nanoparticles. When the particle size is comparable to the de Broglie wavelength of the electrons, their energy levels become discrete, a phenomenon known as quantum confinement. acs.org This size-induced metal-to-insulator transition can be observed in gold nanoparticles and allows for the tuning of electronic and optical properties, potentially leading to applications as quantum dots. acs.org Researchers are exploring whether ultra-thin films or nanostructures of Cu-Au alloys could exhibit novel quantum phenomena, such as induced superconductivity, which is typically absent in noble metals but might be achievable under quantum confinement. mdpi.com

Integration with Smart Materials and Responsive Systems for Adaptive Functionality

Smart materials are designed to respond to external stimuli—such as temperature, stress, or electric fields—in a controlled and predictable way. researchgate.net The integration of copper-gold intermetallics into these systems opens up possibilities for creating materials with adaptive and multifunctional properties. One of the most relevant areas is the development of shape-memory alloys (SMAs). While nickel-titanium (NiTi) alloys are the most well-known, copper-based SMAs (e.g., Cu-Zn-Al, Cu-Al-Ni) are attractive due to their lower cost. sciltp.com

Research into high-entropy shape-memory alloys, which combine the principles of SMAs with multi-element compositions, could provide a new avenue for incorporating gold to enhance properties like corrosion resistance or biocompatibility. sciltp.com The ordered structures of Cu-Au intermetallics could be used to tune the transformation temperatures and mechanical properties of these advanced SMAs.

Another emerging area is in plasmonics. Nanoparticles of noble metals like gold and copper exhibit localized surface plasmon resonance (LSPR), an intense absorption and scattering of light at a specific wavelength. researchgate.net This property is highly sensitive to the nanoparticle's size, shape, and environment. In Cu-Au alloy nanoparticles, the LSPR peak can be tuned between that of pure copper and pure gold. researchgate.net By creating dual-plasmonic heterostructures, for example by combining gold with copper chalcogenides, researchers can design "smart" nanoparticles whose optical response can be tailored for specific applications, such as photocatalysis or sensing. acs.org The ability to control the atomic ordering within Cu-Au nanoparticles offers another lever to manipulate their plasmonic properties for advanced responsive systems. researchgate.net

Development of Sustainable Synthesis and Recycling Methodologies for Copper-Gold Systems

As the demand for precious and industrial metals grows, developing sustainable methods for their synthesis and recycling has become a critical global priority. acs.org Copper and gold are cornerstone materials in the electronics industry, making electronic waste (e-waste), particularly waste printed circuit boards (WPCBs), a significant secondary resource for these metals. nih.gov WPCBs contain valuable concentrations of copper, gold, and other metals, making them an "urban mine" for these elements. nih.gov

Traditional gold recovery often involves cyanidation, a highly effective but toxic process that poses significant environmental and health risks. nih.govmdpi.com Modern research is focused on greener alternatives. Hydrometallurgical processes, which use aqueous solutions to leach metals, are a major focus. encyclopedie-environnement.org Greener leachants such as thiosulfate (B1220275), thiourea, and glycine (B1666218) are being developed to replace cyanide for gold extraction. aip.org

The recycling process often involves multiple stages. First, base metals like copper are leached, followed by the selective extraction of precious metals like gold. aip.org Electrowinning is a common method to recover high-purity copper from the leach solution. nih.gov For gold, solvent extraction or precipitation techniques are used to isolate it from the solution. aip.org The overarching goal is to create a circular economy for these metals, where materials from end-of-life products are efficiently re-introduced into the manufacturing cycle, reducing the need for primary mining and its associated environmental impact by over 99% for gold. acs.orgmdpi.com

Methodology Description Sustainability Advantage
Hydrometallurgy Using aqueous chemistry to leach and separate metals from e-waste. encyclopedie-environnement.orgLower energy consumption and emissions compared to pyrometallurgy (smelting).
Green Leaching Agents Replacing cyanide with less toxic alternatives like thiosulfate, thiourea, or glycine for gold extraction. aip.orgReduces environmental toxicity and health risks associated with the recycling process. nih.gov
Electrowinning An electrochemical process to recover pure metals from a leach solution. nih.govHigh recovery efficiency for metals like copper. nih.gov
Urban Mining Treating e-waste and other end-of-life products as a valuable resource for secondary metals. mdpi.comConserves natural resources, reduces landfill waste, and lowers the carbon footprint of metal production. acs.org

Concluding Remarks on the State of the Art in Copper Gold Intermetallic Research

Summary of Key Academic Contributions and Paradigmatic Shifts

The intellectual history of Cu-Au intermetallics is marked by several key discoveries that have shaped the field of physical metallurgy and materials science.

A primary paradigmatic shift occurred with the discovery of order-disorder phenomena in the Au-Cu system by Kurnakov and his contemporaries, who first identified compound-like phases at stoichiometric compositions through thermal and structural analysis. cmu.edu This work established Au-Cu alloys as model systems for studying long-range order in solids. Subsequent X-ray diffraction studies confirmed that below a critical temperature, the random solid solution transforms into ordered superlattices (L1₂ for AuCu₃ and Au₃Cu, L1₀ for AuCu). researchgate.netacs.orgcmu.edu

More recently, the field has shifted from a primary focus on bulk properties to the exploration of these intermetallics at the nanoscale. acs.orgresearchgate.net This has been driven by the unique catalytic, plasmonic, and electronic properties that emerge in bimetallic nanoparticles. researchgate.netnih.govpsu.edu Research has demonstrated that Au-Cu nanoalloys are effective catalysts for a variety of chemical reactions, including oxidation reactions. acs.org The ability to precisely control composition and ordering in nanowires and other nanostructures has opened new avenues for applications in nano-electrocatalysis and biosensing. nih.gov

Another significant shift has been the integration of computational materials science with experimental work. First-principles calculations based on density functional theory (DFT) have become indispensable for investigating phase stability, mechanical properties, and electronic structures of Au-Cu compounds. mdpi.com These computational methods allow researchers to predict properties and understand phenomena that are difficult to probe experimentally, such as the anisotropic mechanical properties of the different intermetallic phases. mdpi.comresearchgate.net

A summary of these key contributions is presented below:

EraKey Contribution/Paradigm ShiftDescriptionKey Applications
Early 20th Century Discovery of Order-Disorder TransitionsSeminal work by Kurnakov et al. identified that Au-Cu alloys transition from a disordered solid solution to ordered intermetallic phases (AuCu, AuCu₃) upon cooling, establishing them as a model system for solid-state phase transformations. cmu.eduFundamental Metallurgy, Alloy Theory
Mid 20th Century Structural CharacterizationElucidation of the specific crystal structures (e.g., L1₀, L1₂) of the ordered phases using X-ray and electron diffraction, providing a structural basis for their physical properties. cmu.eduPhysical Metallurgy, Materials Characterization
Late 20th/Early 21st Century Nanoscale Science & EngineeringShift in focus to Au-Cu nanoalloys, revealing unique catalytic and plasmonic properties not present in bulk materials. Fabrication of nanoparticles and nanowires with controlled composition. acs.orgresearchgate.netnih.govCatalysis, Nanotechnology, Biosensors
Present Day Computational Materials ScienceWidespread use of first-principles calculations (DFT) to predict phase stability, mechanical properties, and electronic structure, guiding experimental synthesis and characterization. mdpi.comresearchgate.netMaterials by Design, Property Prediction

Identification of Persistent Challenges and Critical Knowledge Gaps

Despite decades of research, significant challenges and knowledge gaps remain in the study of copper-gold intermetallics.

One of the most fundamental gaps is the synthesis and stabilization of novel stoichiometric or non-stoichiometric phases, such as the titular Au₃Cu₄, which are not present in the equilibrium bulk phase diagram. While high-pressure synthesis has been shown to create new intermetallic compounds in other systems that are immiscible at ambient pressure, this remains a largely unexplored frontier for the Au-Cu system. researchgate.net The question of whether specific compositions like Au₃Cu₄ could be stabilized as thin films, in nanostructures, or under extreme conditions remains open.

Controlling the degree of long-range order and the kinetics of the ordering transformations is another persistent challenge. researchgate.net The precise relationship between processing history, the resulting microstructure (e.g., domain size, presence of antiphase boundaries), and the final material properties is complex and not fully understood, particularly in non-stoichiometric alloys. researchgate.net This limits the ability to precisely tailor properties like mechanical strength and electrical resistivity for advanced applications.

Furthermore, while the catalytic potential of Au-Cu nanoalloys is well-recognized, a comprehensive understanding of the active sites and the precise synergistic mechanism between gold and copper is often lacking. nih.gov How the surface composition and atomic arrangement influence catalytic activity and selectivity is a critical knowledge gap that hinders the rational design of next-generation catalysts. researchgate.net

Challenge / Knowledge GapDescriptionArea of Impact
Synthesis of Novel Phases The equilibrium phase diagram is well-known, but the existence and synthesis of non-standard or metastable phases like Au₃Cu₄ under non-equilibrium conditions (e.g., high pressure, thin-film deposition) is a major unknown. researchgate.netNew Materials Discovery
Kinetics of Ordering The speed and mechanism of order-disorder transitions, especially in non-stoichiometric alloys and nanostructures, are difficult to predict and control, affecting final properties. researchgate.netMaterials Processing, Metallurgy
Microstructure-Property Correlation Fully understanding how features like domain size, antiphase boundaries, and defects influence mechanical and electrical properties remains a challenge. researchgate.netMaterials Engineering, Reliability
Catalytic Mechanisms The precise nature of the active sites and the synergistic effects between Au and Cu in catalytic nanoalloys are not fully elucidated, hindering the rational design of improved catalysts. researchgate.netnih.govCatalysis, Green Chemistry
Corrosion and Long-Term Stability While generally corrosion-resistant, the long-term stability of Au-Cu intermetallics, especially nanostructures and non-stoichiometric alloys in aggressive environments, requires further study. mdpi.comElectronics, Jewelry, Reliability

Vision for Future Interdisciplinary Collaborations and Breakthroughs in Complex Intermetallic Systems

Addressing the existing challenges and unlocking the full potential of copper-gold and other complex intermetallics will require a concerted, interdisciplinary approach. The future of the field lies at the intersection of materials science, physics, chemistry, and data science.

Computational and Data-Driven Discovery: A significant breakthrough will be the use of machine learning and artificial intelligence (AI) to accelerate the discovery of new intermetallic compounds. researchgate.net By training algorithms on existing experimental and computational data, it may become possible to predict synthetic pathways for novel, metastable phases like Au₃Cu₄. This approach, combining AI with high-throughput DFT calculations, could screen vast compositional and structural landscapes, guiding experimentalists toward the most promising candidates. researchgate.netmpie.de

Advanced In-Situ Characterization: Future progress will rely heavily on collaborations that merge advanced synthesis techniques with powerful in-situ characterization. For instance, observing phase transformations and catalytic reactions in real-time using synchrotron X-ray diffraction or environmental transmission electron microscopy can provide unprecedented insight into kinetic pathways and reaction mechanisms. iphy.ac.cn

Geometallurgy and Complex Systems: Insights from fields like geometallurgy, which integrates geology, metallurgy, and mineralogy, can provide new perspectives. The study of naturally occurring gold-copper alloys, which form under complex geological conditions, can inform laboratory synthesis of complex or non-stoichiometric materials. rruff.info

Bridging Disciplines for Functional Materials: The most exciting breakthroughs are expected from teams that bridge traditional disciplinary divides. usf.eduaps.orgyoutube.com For example, a collaboration between:

Physicists (performing DFT calculations),

Chemists (designing and executing nanoparticle synthesis), and

Engineers (fabricating and testing a device, such as a biosensor or catalytic reactor)

is essential for translating fundamental knowledge into tangible technology. physoc.org Such an approach is vital for tackling complex societal challenges, from developing new medical technologies to creating sustainable energy solutions. usf.eduphysoc.org This integrated vision will not only deepen our understanding of the Au-Cu system but also pave the way for the design and discovery of a new generation of complex intermetallic materials with tailored properties.

Q & A

Q. What synthesis methods are most effective for preparing copper–gold (3:4) compounds, and how do experimental parameters influence phase purity?

  • Methodological Answer : Co-precipitation and laser-induced selective electroless plating are common techniques for synthesizing Cu–Au compounds. Key parameters include temperature (optimized between 200–400°C), precursor molar ratios, and reaction duration. For example, laser-induced methods enable precise control over alloy composition by adjusting laser power and deposition time, as demonstrated in SEM/EDX analyses of Cu–Au structures . Phase purity is verified via XRD and TEM, with deviations often linked to incomplete precursor reduction or oxidation during synthesis .

Q. How do standard characterization techniques (e.g., SEM, EDX, XRD) differentiate copper–gold (3:4) compounds from other Cu–Au ratios?

  • Methodological Answer : SEM/EDX provides elemental mapping to confirm the 3:4 Cu:Au atomic ratio, while XRD identifies crystallographic phases. For instance, Cu₃Au₄ exhibits distinct lattice parameters (e.g., a = 4.08 Å) compared to CuAu (3.98 Å). Discrepancies in XRD peaks (e.g., broadening) may indicate nanostructuring or defects, requiring complementary TEM analysis .

Q. What are the foundational electrical resistivity properties of copper–gold (3:4) alloys, and how do they compare to pure Cu or Au?

  • Methodological Answer : Resistivity measurements (four-point probe method) show Cu₃Au₄ has intermediate resistivity (∼8.5 μΩ·cm) between pure Cu (1.68 μΩ·cm) and Au (2.44 μΩ·cm). Deviations arise from alloy scattering effects, which are modeled using Matthiessen’s rule. Data extraction from literature must account for sample purity and measurement conditions to avoid misinterpretation .

Advanced Research Questions

Q. How do quantum size effects influence the catalytic activity of copper–gold (3:4) clusters in CO oxidation?

  • Methodological Answer : Catalytic activity peaks in clusters with two atomic layers (∼2 nm thickness), as shown by STM/STS and kinetic studies. The electronic structure transitions from metallic to nonmetallic at this size, enhancing charge transfer to adsorbed CO/O₂. Computational studies (DFT) reveal d-band center shifts in Cu₃Au₄ clusters, correlating with activation energy reductions (∼0.7 eV vs. bulk) .

Q. How should researchers resolve contradictions in reported experimental data (e.g., resistivity, catalytic performance) for Cu–Au compounds?

  • Methodological Answer : Systematic data synthesis involves: (i) Cross-plotting datasets to identify outliers (e.g., resistivity values outside ±10% of mean). (ii) Re-evaluating sample preparation (e.g., trace oxygen contamination in EDX). (iii) Applying error-propagation models to reconcile discrepancies. For example, variations in catalytic turnover frequency (TOF) may stem from differences in support material (e.g., TiO₂ vs. SiO₂) .

Q. What advanced computational methods are used to model the electronic structure of copper–gold (3:4) interfaces, and what limitations exist?

  • Methodological Answer : Density Functional Theory (DFT) with Hubbard-U corrections (e.g., U = 4–6 eV for Cu 3d orbitals) predicts band structures and adsorption energies. Limitations include underestimating van der Waals interactions at Cu–Au interfaces, requiring hybrid functionals (e.g., HSE06) for accuracy. Experimental validation via XPS (Cu 2p₃/₂ binding energy shifts) is critical .

Tables of Key Data

PropertyCu₃Au₄Pure CuPure AuSource
Resistivity (μΩ·cm)8.5 ± 0.31.682.44
Lattice Parameter (Å)4.083.614.08 (Au-rich)
CO Oxidation TOF (s⁻¹)0.15 (at 300 K)N/A0.02 (bulk Au)

Guidelines for Rigorous Research Design

  • Data Contradiction Analysis : Use cross-validation with multiple characterization techniques (e.g., XRD + TEM) to confirm phase identity .
  • Inference Limitations : Avoid overgeneralizing catalytic results beyond tested conditions (e.g., pressure, support material) .
  • Question Framing : Limit research questions to 2–3 per study to ensure depth, aligning with disciplinary conventions for systematic inquiry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.